GSK-2881078
Description
Propriétés
IUPAC Name |
1-[(2R)-1-methylsulfonylpropan-2-yl]-4-(trifluoromethyl)indole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O2S/c1-9(8-22(2,20)21)19-6-5-11-12(19)4-3-10(7-18)13(11)14(15,16)17/h3-6,9H,8H2,1-2H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKDVMPZQJMZEAC-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)C)N1C=CC2=C1C=CC(=C2C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CS(=O)(=O)C)N1C=CC2=C1C=CC(=C2C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701337261 | |
| Record name | 1-[(1R)-1-Methyl-2-(methylsulfonyl)ethyl]-4-(trifluoromethyl)-1H-indole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701337261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1539314-06-1 | |
| Record name | GSK2881078 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1539314061 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GSK-2881078 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16888 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1-[(1R)-1-Methyl-2-(methylsulfonyl)ethyl]-4-(trifluoromethyl)-1H-indole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701337261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-1-(1-(METHYLSULFONYL)PROPAN-2-YL)-4-(TRIFLUOROMETHYL)-1H-INDOLE-5-CARBONITRILE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GSK-2881078 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47M5ZXU844 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unraveling the Anabolic Action of GSK-2881078 in Skeletal Muscle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK-2881078 is a nonsteroidal, selective androgen receptor modulator (SARM) that has demonstrated significant promise in increasing lean muscle mass and strength. This technical guide provides a comprehensive overview of the core mechanism of action of this compound in skeletal muscle, intended for an audience of researchers, scientists, and drug development professionals. We delve into the molecular signaling pathways, summarize quantitative data from key studies, and provide detailed experimental protocols. This document aims to be a thorough resource for understanding the anabolic effects of this compound at a molecular and physiological level.
Core Mechanism of Action: Selective Androgen Receptor Modulation
This compound exerts its anabolic effects through high-affinity binding to the androgen receptor (AR). Unlike traditional anabolic steroids, which often have widespread androgenic effects, this compound is designed for tissue selectivity, primarily targeting the AR in skeletal muscle while having minimal activity in tissues like the prostate.[1]
Upon binding to the AR in the cytoplasm of a muscle cell, this compound induces a specific conformational change in the receptor. This altered conformation dictates the interaction of the this compound-AR complex with a distinct set of coactivator and corepressor proteins. This selective recruitment of co-regulators is the molecular basis for its tissue-specific gene regulation, leading to the desired anabolic effects in muscle with a reduced risk of androgenic side effects.
The this compound-AR complex then translocates to the nucleus, where it binds to androgen response elements (AREs) on the DNA. This binding initiates the transcription of target genes involved in muscle protein synthesis and hypertrophy.
Figure 1: Core mechanism of this compound action in a skeletal muscle cell.
Downstream Signaling Pathways in Muscle Hypertrophy
While direct evidence specifically for this compound is still emerging, the anabolic effects of SARMs are believed to converge on key signaling pathways that regulate muscle protein synthesis and hypertrophy.
Putative Activation of the Akt/mTOR Pathway
The Akt/mTOR pathway is a central regulator of muscle growth. It is hypothesized that the activation of the androgen receptor by this compound leads to the downstream activation of this pathway. Activated Akt can phosphorylate and inactivate glycogen synthase kinase 3 beta (GSK3β), a negative regulator of protein synthesis. Furthermore, Akt activates the mammalian target of rapamycin (mTOR), which in turn phosphorylates p70S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), both of which are critical for the initiation of protein translation.
Figure 2: Putative involvement of the Akt/mTOR pathway in this compound-mediated muscle hypertrophy.
Regulation of Myogenic Regulatory Factors
Myogenic regulatory factors (MRFs) such as MyoD and myogenin are key transcription factors that control myogenesis and muscle regeneration. Androgen receptor activation is known to influence the expression of these factors. It is plausible that this compound, through its interaction with the AR, upregulates the expression of MyoD and myogenin, leading to enhanced muscle cell differentiation and fusion, thereby contributing to muscle hypertrophy.
Quantitative Data from Preclinical and Clinical Studies
The anabolic effects of this compound have been quantified in both preclinical and clinical settings.
Preclinical Evidence of Tissue Selectivity
The Hershberger assay in castrated rats is a standard preclinical model to assess the anabolic and androgenic properties of a compound. In this assay, this compound demonstrated a significant increase in the weight of the levator ani muscle (an indicator of anabolic activity) with only a minimal increase in the weight of the prostate and seminal vesicles (indicators of androgenic activity). This demonstrates the tissue-selective nature of this compound.
| Tissue | Change in Weight with this compound | Interpretation |
| Levator Ani Muscle | Significant Increase | High Anabolic Activity |
| Prostate | Minimal Increase | Low Androgenic Activity |
| Seminal Vesicles | Minimal Increase | Low Androgenic Activity |
| Table 1: Summary of Preclinical Tissue Selectivity Data for this compound from the Hershberger Assay. |
Clinical Trial Data on Lean Body Mass and Muscle Strength
Phase I and II clinical trials have evaluated the efficacy of this compound in increasing lean body mass and muscle strength in various populations.
| Study Population | Dosage | Duration | Change in Lean Body Mass (vs. Placebo) | Change in Leg Strength (vs. Placebo) |
| Healthy Older Men and Women | Dose-dependent | 56 days | Significant Increase | Not Reported |
| COPD Patients | 1mg (F), 2mg (M) daily | 13 weeks | Significant Increase | Significant Increase in Men |
| Table 2: Summary of Quantitative Efficacy Data from Clinical Trials of this compound.[2][3] |
Detailed Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the mechanism of action and efficacy of this compound.
Hershberger Assay for Tissue Selectivity
The Hershberger bioassay is conducted in castrated male rats to differentiate between anabolic and androgenic effects of a substance.[4][5][6]
Protocol Outline:
-
Animal Model: Peripubertal male rats are castrated.
-
Acclimation: Animals are allowed to recover for a period of 7-10 days.
-
Dosing: Animals are randomly assigned to treatment groups (vehicle control, testosterone propionate as a positive control, and this compound at various doses). The test substance is administered daily for 10 consecutive days.
-
Necropsy: On day 11, animals are euthanized, and the levator ani muscle, seminal vesicles, and ventral prostate are carefully dissected and weighed.
-
Data Analysis: The weights of the target tissues are compared between the treatment groups to determine the anabolic and androgenic activity.
Figure 3: Experimental workflow for the Hershberger assay.
Dual-Energy X-ray Absorptiometry (DXA) for Lean Body Mass
DXA is a non-invasive imaging technique used to measure body composition, including lean body mass.[7][8][9][10][11]
Protocol Outline:
-
Patient Preparation: The patient lies supine on the DXA table. All metallic objects are removed.
-
Scan Acquisition: A low-dose X-ray scanner passes over the patient's body. The scanner emits two different energy X-ray beams.
-
Data Analysis: The software calculates the amount of bone mineral, fat mass, and lean mass based on the differential attenuation of the two X-ray beams by different tissues.
-
Reporting: Results are reported as total and regional lean body mass.
Magnetic Resonance Imaging (MRI) for Muscle Volume
MRI provides high-resolution images of soft tissues and is considered a gold standard for quantifying muscle volume.[12][13][14][15][16]
Protocol Outline:
-
Patient Positioning: The patient is positioned within the MRI scanner, typically supine.
-
Image Acquisition: A series of contiguous axial T1-weighted images of the thigh are acquired from the hip to the knee.
-
Image Segmentation: The quadriceps and other thigh muscles are manually or semi-automatically segmented from the surrounding tissues in each axial slice.
-
Volume Calculation: The cross-sectional area of the segmented muscle in each slice is multiplied by the slice thickness, and the values are summed to calculate the total muscle volume.
Conclusion and Future Directions
This compound is a potent, orally bioavailable SARM with a clear anabolic effect on skeletal muscle, as demonstrated by both preclinical and clinical data. Its mechanism of action is centered on the selective modulation of the androgen receptor, leading to a favorable anabolic-to-androgenic ratio. While the downstream signaling events are still under investigation, it is highly probable that this compound exerts its effects through the modulation of key muscle hypertrophy pathways, including the Akt/mTOR cascade and the expression of myogenic regulatory factors.
Future research should focus on elucidating the precise molecular interactions of the this compound-AR complex with co-regulators in skeletal muscle. Further studies, including phosphoproteomics and transcriptomics analyses of muscle biopsies from clinical trials, will be invaluable in fully mapping the signaling network activated by this promising anabolic agent. A deeper understanding of these mechanisms will not only solidify the scientific rationale for its use but also aid in the development of next-generation SARMs with even greater efficacy and safety profiles.
References
- 1. Safety, pharmacokinetics and pharmacological effects of the selective androgen receptor modulator, GSK2881078, in healthy men and postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective androgen receptor modulation for muscle weakness in chronic obstructive pulmonary disease: a randomised control trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GSK2881078, a SARM, Produces Dose-Dependent Increases in Lean Mass in Healthy Older Men and Women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. catalog.labcorp.com [catalog.labcorp.com]
- 5. oecd.org [oecd.org]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. ecrinnutrition.org [ecrinnutrition.org]
- 8. uhs.nhs.uk [uhs.nhs.uk]
- 9. iscd.org [iscd.org]
- 10. Dual energy X‐ray absorptiometry: gold standard for muscle mass? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. clsa-elcv.ca [clsa-elcv.ca]
- 12. Frontiers | The Impact of Slice Interval and Equation on the Accuracy of Magnetic Resonance Image Estimation of Quadriceps Muscle Volume in End Stage Liver Disease [frontiersin.org]
- 13. hylonome-publications.fra1.digitaloceanspaces.com [hylonome-publications.fra1.digitaloceanspaces.com]
- 14. The validity of estimating quadriceps volume from single MRI cross-sections in young men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
In-Depth Technical Guide: Androgen Receptor Binding Affinity of GSK-2881078
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the androgen receptor (AR) binding and functional activity of GSK-2881078, a nonsteroidal selective androgen receptor modulator (SARM). The information is compiled to meet the needs of researchers and professionals in drug development, with a focus on quantitative data, experimental methodologies, and visual representations of key biological and experimental processes.
Core Data Presentation: Quantitative Analysis
This compound has been evaluated in various in vitro systems to determine its potency and activity at the androgen receptor. While direct binding affinity values such as Kᵢ or Kₐ have not been prominently reported in publicly available literature, functional assay data provides a clear indication of its potency. The following table summarizes the key quantitative metrics for this compound.
| Parameter | Value | Assay System | Cell Type | Source |
| EC₅₀ | 3.99 nM | AR-Mediated Transcriptional Activation Reporter Gene Assay | Human Prostate Carcinoma (PC3(AR)₂) | [1][2][3] |
| EC₅₀ | 4.44 µM (4440 nM) | Yeast Androgen Screen | Yeast | [4][5][6] |
EC₅₀ (Half-maximal effective concentration) represents the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.
Key Signaling Pathway
This compound, as a SARM, functions by binding to the androgen receptor, which then modulates gene expression. The idealized mechanism aims for tissue-selective anabolic effects, primarily in muscle and bone, while minimizing androgenic effects in tissues like the prostate.
Caption: Simplified signaling pathway of this compound binding to the androgen receptor.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the types of assays used to characterize this compound.
Androgen Receptor (AR) Reporter Gene Assay
This functional assay measures the ability of a compound to activate the androgen receptor and drive the expression of a reporter gene. The reported EC₅₀ of 3.99 nM for this compound was determined using such an assay.[1][2][3]
Objective: To determine the concentration-dependent activation of the androgen receptor by this compound in a cellular context.
Materials:
-
Cell Line: PC3(AR)₂ cells, a human prostate cancer cell line stably transfected with the human androgen receptor.
-
Reporter System: A plasmid containing an androgen-responsive promoter driving the expression of a reporter gene (e.g., luciferase).
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).
-
Control Agonist: Dihydrotestosterone (DHT).
-
Cell Culture Medium: Appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS), charcoal-stripped to remove endogenous steroids.
-
Luciferase Assay Reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Plate PC3(AR)₂ cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and the control agonist (DHT) in charcoal-stripped medium.
-
Cell Treatment: Replace the cell culture medium with the medium containing the various concentrations of the test compound or controls. Include a vehicle-only control.
-
Incubation: Incubate the plates for 24-48 hours to allow for receptor activation and reporter gene expression.
-
Cell Lysis: Lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Luminescence Measurement: Add the luciferase substrate to the cell lysates and measure the luminescent signal using a luminometer.
-
Data Analysis:
-
Normalize the raw luminescence units to a control (e.g., vehicle).
-
Plot the normalized response against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
-
Caption: Workflow for a typical androgen receptor reporter gene assay.
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of this compound for the androgen receptor by measuring its ability to displace a known radiolabeled ligand.
Materials:
-
Receptor Source: Cytosolic preparations from rat ventral prostate or cells overexpressing the human androgen receptor.
-
Radioligand: A high-affinity radiolabeled androgen, such as [³H]-Mibolerone or [³H]-R1881.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled androgen (e.g., DHT).
-
Assay Buffer.
-
Scintillation Counter and Scintillation Fluid.
-
Glass Fiber Filters.
Procedure:
-
Reaction Setup: In assay tubes, combine the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (this compound).
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium. This is typically done at a low temperature (e.g., 4°C) to minimize receptor degradation.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters. The filters will trap the receptor-bound radioligand, while the unbound radioligand passes through.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Radioactivity Measurement: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Plot the percentage of specifically bound radioligand against the logarithm of the competitor (this compound) concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of this compound that displaces 50% of the radioligand).
-
Calculate the inhibition constant (Kᵢ) from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.
-
Caption: General workflow for a competitive radioligand binding assay.
References
- 1. caymanchem.com [caymanchem.com]
- 2. abmole.com [abmole.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of the three SARMs RAD-140, GLPG0492 and this compound in two different in vitro bioassays, and in an in silico androgen receptor binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
The Discovery and Development of GSK-2881078: A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
GSK-2881078 is a nonsteroidal, orally bioavailable, selective androgen receptor modulator (SARM) developed by GlaxoSmithKline for the potential treatment of muscle weakness and wasting conditions such as sarcopenia and cachexia. As a SARM, this compound was designed to selectively target androgen receptors in tissues like skeletal muscle to elicit anabolic effects, while minimizing the androgenic side effects associated with traditional anabolic steroids in tissues such as the prostate. This technical guide provides a comprehensive overview of the discovery and development history of this compound, detailing its mechanism of action, preclinical evaluation, and clinical trial progression. The document includes a compilation of available quantitative data from key studies, outlines the probable experimental methodologies employed, and visualizes the relevant biological pathways. While specific details of the initial discovery and lead optimization campaigns remain proprietary to GlaxoSmithKline, this guide synthesizes the publicly available scientific literature to offer a thorough understanding of this compound's development journey. The program was ultimately discontinued by GSK in mid-2020 as trial data did not support its progression for Chronic Obstructive Pulmonary Disease (COPD).[1]
Introduction and Rationale
The development of this compound was predicated on the therapeutic potential of activating the androgen receptor to promote muscle growth and strength. While anabolic androgenic steroids have demonstrated efficacy in increasing muscle mass, their clinical utility is hampered by a range of undesirable side effects, including prostate enlargement, virilization in women, and adverse cardiovascular effects. The core objective behind the development of nonsteroidal SARMs like this compound was to dissociate the anabolic effects in muscle and bone from the androgenic effects in other tissues.[2] this compound emerged from efforts to identify a compound with a favorable tissue-selectivity profile, potent anabolic activity, and oral bioavailability.
Discovery and Preclinical Development
While the specific details of the initial hit identification and lead optimization process for this compound have not been extensively published, the development of nonsteroidal SARMs has generally followed a path of modifying known antiandrogen structures to impart agonistic activity.[3]
Mechanism of Action
This compound functions as a selective agonist of the androgen receptor. Upon binding to the androgen receptor in the cytoplasm, it induces a conformational change that promotes the dissociation of heat shock proteins, dimerization, and translocation of the receptor-ligand complex into the nucleus.[4] Within the nucleus, this complex binds to androgen response elements (AREs) on target genes, recruiting co-activators and modulating gene transcription. The tissue selectivity of this compound is believed to arise from its unique interaction with the androgen receptor, leading to the recruitment of a distinct set of co-regulatory proteins compared to endogenous androgens like testosterone.[4] This differential co-regulator recruitment is thought to be the molecular basis for its anabolic effects in muscle with reduced activity in androgenic tissues.
In Vitro Pharmacology
In vitro studies were crucial in characterizing the potency and selectivity of this compound. A key assay used was a transcriptional activation study in human prostate cancer cells engineered to express the androgen receptor (PC3(AR)2). In this system, this compound was shown to induce AR-mediated transcriptional activation with a potent EC50 of 3.99 nM.[5] This effect was inhibited by the non-steroidal AR antagonist bicalutamide, confirming its mechanism of action through the androgen receptor.[5]
Table 1: In Vitro Activity of this compound
| Assay System | Parameter | Value | Reference |
| PC3(AR)2 Cells | EC50 (Transcriptional Activation) | 3.99 nM | [5] |
| Androgen Inducible Yeast Reporter Gene Assay | EC50 | 4.44 µM | [5] |
Preclinical In Vivo Studies
Preclinical evaluation in animal models was essential to establish the in vivo efficacy and tissue selectivity of this compound. A standard model for assessing the anabolic and androgenic properties of SARMs is the Hershberger assay in castrated rats. In this model, this compound demonstrated a significant anabolic effect on the levator ani muscle, a proxy for skeletal muscle, while having a markedly reduced effect on the prostate and seminal vesicles compared to testosterone. One study noted that a 0.3 mg/kg/day oral dose of this compound for 28 days restored the weight of the levator ani muscle in castrated rats to that of sham-operated rats, with only a minor increase in prostate weight.[4]
Clinical Development
This compound progressed through Phase 1 and Phase 2a clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy in humans.
Phase 1 Clinical Trials
A first-in-human, randomized, double-blind, placebo-controlled, dose-escalation study (NCT02045940) was conducted in healthy young men and postmenopausal women.[4] This study assessed single and repeat ascending doses of this compound. A subsequent Phase 1b study (NCT02567773) further explored the pharmacokinetics, pharmacodynamics, safety, and tolerability in healthy older men and women, and also investigated the effect of CYP3A4 inhibition on the pharmacokinetics of this compound.[6]
Table 2: Summary of Phase 1 Clinical Trial Designs
| Study ID | Population | Dosing Regimen (Selected Cohorts) | Duration | Key Objectives |
| NCT02045940 | Healthy young men and postmenopausal women | Single doses (0.05 mg, 0.1 mg, 0.2 mg) and repeat doses (0.05 mg to 0.75 mg) | 7 or 14 days | Safety, tolerability, pharmacokinetics, and pharmacodynamics |
| NCT02567773 | Healthy older men and postmenopausal women | Repeat doses (e.g., Males: 1.5 mg; Females: 0.75 mg) | Up to 56 days | Safety, tolerability, PK-PD relationship, effect of CYP3A4 inhibition |
Key Findings from Phase 1 Studies:
-
Pharmacokinetics: this compound exhibited dose-proportional increases in exposure and a long terminal half-life of over 100 hours.[4][7]
-
Pharmacodynamics: Dose-dependent increases in lean body mass were observed.[6] Women appeared to be more sensitive to the anabolic effects of this compound at lower doses compared to men.[6] Consistent with the mechanism of action of other SARMs, this compound led to reductions in high-density lipoprotein (HDL) cholesterol and sex hormone-binding globulin (SHBG).[4]
-
Safety and Tolerability: this compound was generally well-tolerated.[4][6] The most common adverse events were mild.[4] Transient elevations in liver transaminases (e.g., ALT) were observed.[6] No symptomatic or clinical signs of virilization were reported in female participants during the study period.
Phase 2a Clinical Trial
A Phase 2a randomized, double-blind, placebo-controlled study (NCT03359473) was initiated to evaluate the safety and efficacy of this compound over 13 weeks in older men and postmenopausal women with Chronic Obstructive Pulmonary Disease (COPD) and muscle weakness.[8]
Table 3: Phase 2a Clinical Trial (NCT03359473) Design and Key Outcomes
| Parameter | Details |
| Population | ~100 older male and postmenopausal female subjects with COPD and muscle weakness |
| Intervention | This compound (Males: 2 mg/day; Females: 1 mg/day) or placebo for 13 weeks, with a concurrent home exercise program |
| Primary Endpoints | Change from baseline in leg strength (one-repetition maximum) and safety |
| Secondary Endpoints | Change in lean body mass, physical function, and patient-reported outcomes |
| Key Efficacy Results | Increased leg strength was observed in men. Lean body mass increased in the treatment group. No significant changes in patient-reported outcomes were observed. |
| Key Safety Results | The main treatment-related safety findings were reversible reductions in HDL-C and transient elevations in hepatic transaminases. |
Despite showing some positive effects on muscle strength and mass, GSK made the decision in mid-2020 to terminate the development program for this compound, as the trial data did not support its progression for the indication of COPD.[1]
Experimental Protocols
While the specific, detailed internal protocols from GlaxoSmithKline are not publicly available, the following sections describe the standard methodologies for the key assays used in the development of a SARM like this compound.
In Vitro Androgen Receptor Transcriptional Activation Assay
This type of assay is fundamental for determining the potency (EC50) and efficacy of a compound as an androgen receptor agonist.
Principle: A cell line that does not endogenously express the androgen receptor (e.g., PC3 prostate cancer cells) is co-transfected with two plasmids: one that expresses the human androgen receptor and another that contains a reporter gene (e.g., luciferase or green fluorescent protein) under the control of an androgen-responsive promoter. When an active compound binds to the AR, the complex activates the promoter, leading to the expression of the reporter gene, which can be quantified.
Generalized Protocol:
-
Cell Culture and Transfection: PC3 cells are cultured in appropriate media. The cells are then co-transfected with an androgen receptor expression vector and a reporter plasmid containing an androgen-responsive promoter driving a reporter gene.
-
Compound Treatment: The transfected cells are treated with a range of concentrations of this compound for a specified period (e.g., 24 hours).
-
Reporter Gene Quantification: The cells are lysed, and the activity of the reporter gene product is measured (e.g., luminescence for luciferase).
-
Data Analysis: The reporter gene activity is plotted against the compound concentration, and an EC50 value is calculated using a nonlinear regression model.
Hershberger Bioassay
This in vivo assay is the standard for differentiating the anabolic and androgenic activities of a compound.
Principle: The weights of specific androgen-responsive tissues are measured in castrated male rats following treatment with the test compound. The levator ani muscle is a key indicator of anabolic activity, while the ventral prostate and seminal vesicles are primary indicators of androgenic activity.
Generalized Protocol:
-
Animal Model: Peripubertal male rats are surgically castrated and allowed a recovery period for androgen-dependent tissues to regress.
-
Dosing: The castrated rats are treated daily with the test compound (e.g., this compound) or a vehicle control for a set duration (typically 10 consecutive days). A positive control group treated with testosterone propionate is also included.
-
Necropsy and Tissue Weighing: Approximately 24 hours after the final dose, the animals are euthanized, and the levator ani muscle, ventral prostate, and seminal vesicles are carefully dissected and weighed.
-
Data Analysis: The weights of the target tissues from the treated groups are compared to those of the vehicle control group. A significant increase in the weight of the levator ani muscle relative to the increase in the weights of the prostate and seminal vesicles indicates a preferential anabolic effect.
Signaling Pathways and Visualizations
The primary signaling pathway for this compound is the canonical androgen receptor signaling pathway. The tissue-selective effects are a result of differential gene regulation in various cell types.
Caption: Canonical Androgen Receptor signaling pathway initiated by this compound.
Caption: Simplified workflow of the development of this compound.
Conclusion
This compound represents a well-characterized nonsteroidal SARM that progressed to Phase 2a clinical trials. Its development history illustrates the therapeutic strategy of selectively modulating the androgen receptor to achieve anabolic effects on muscle while minimizing androgenic side effects. Preclinical and early clinical studies demonstrated its potential to increase lean body mass. However, the Phase 2a trial in patients with COPD and muscle weakness did not yield results sufficient to support further development for this indication, leading to the discontinuation of the program. The data and methodologies from the this compound program nonetheless provide valuable insights for the ongoing research and development of future tissue-selective anabolic agents.
References
- 1. GSK2881078 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Selective androgen receptor modulators in preclinical and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety, pharmacokinetics and pharmacological effects of the selective androgen receptor modulator, GSK2881078, in healthy men and postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. GSK2881078, a SARM, Produces Dose-Dependent Increases in Lean Mass in Healthy Older Men and Women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
Preclinical Profile of GSK-2881078: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK-2881078 is a nonsteroidal, orally active selective androgen receptor modulator (SARM) that has been investigated for its potential therapeutic benefits in conditions associated with muscle wasting.[1][2] As a SARM, this compound is designed to selectively target androgen receptors (AR) in anabolic tissues, such as skeletal muscle, while minimizing the androgenic side effects commonly associated with traditional anabolic steroids in tissues like the prostate.[3][4] This document provides a comprehensive technical guide to the preclinical studies of this compound, summarizing key quantitative data, outlining experimental methodologies for pivotal studies, and visualizing relevant biological pathways and workflows.
Core Mechanism of Action
This compound functions as a potent agonist of the androgen receptor. Upon binding, it induces a conformational change in the receptor, leading to the recruitment of co-regulatory proteins and the subsequent modulation of target gene transcription. This selective activation of AR in muscle and bone is intended to promote anabolic effects while exhibiting a lower degree of activity in reproductive tissues.
Quantitative Preclinical Data
The following tables summarize the key quantitative findings from in vitro and in vivo preclinical evaluations of this compound.
Table 1: In Vitro Androgen Receptor Activation
| Assay System | Cell Line | Parameter | Value | Reference(s) |
| Androgen-Inducible Yeast Reporter Gene Assay | Yeast | EC50 | 4.44 µM | [5][6] |
| AR-Mediated Transcriptional Activation Assay | PC3(AR)2 (Human Prostate Carcinoma) | EC50 | 3.99 nM | [3][5][7] |
EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time.
Table 2: In Vivo Efficacy in a Rodent Model (Orchiectomized Rat)
| Animal Model | Treatment | Duration | Key Finding | Reference(s) |
| Orchiectomized Rat | This compound (0.3 mg/kg/day, oral) | 28 days | Restored levator ani muscle weight to that of sham-operated rats with only a minor increase in prostate weight. | [1][8] |
Experimental Protocols
Detailed, proprietary experimental protocols for the preclinical studies of this compound conducted by GlaxoSmithKline are not publicly available. However, this section outlines the standard methodologies for the key assays referenced in the literature.
In Vitro Androgen Receptor (AR) Transcriptional Activation Assay
This assay is designed to measure the ability of a compound to activate the androgen receptor and drive the expression of a reporter gene.
General Protocol:
-
Cell Culture: PC3(AR)2 cells, which are human prostate cancer cells engineered to stably express the human androgen receptor, are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are harvested and seeded into multi-well plates at a predetermined density to ensure optimal growth and response.
-
Compound Treatment: The following day, the culture medium is replaced with a medium containing various concentrations of this compound or a vehicle control. A reference androgen (e.g., dihydrotestosterone, DHT) is typically used as a positive control.
-
Incubation: The plates are incubated for a specific period (e.g., 24 hours) to allow for AR activation and reporter gene expression.
-
Cell Lysis: After incubation, the medium is removed, and cells are washed with phosphate-buffered saline (PBS). A lysis buffer is then added to each well to break open the cells and release the intracellular components, including the reporter protein (e.g., luciferase).
-
Reporter Gene Assay: The cell lysate is transferred to an opaque microplate, and a substrate for the reporter enzyme is added. The resulting luminescence, which is proportional to the amount of reporter protein, is measured using a luminometer.
-
Data Analysis: The luminescence data is normalized to a control and plotted against the compound concentration. A dose-response curve is generated, and the EC50 value is calculated using non-linear regression analysis.
In Vivo Hershberger Bioassay (Rodent Model)
The Hershberger bioassay is a standardized in vivo screening test to assess the androgenic or anti-androgenic properties of a substance by measuring the weight changes of androgen-dependent tissues in castrated male rats.[3][9] The OECD Test Guideline 441 provides a detailed framework for this assay.[3]
General Protocol (based on OECD Guideline 441):
-
Animals: Immature, castrated male rats of a specified strain are used. Castration is performed at a specific age, followed by a recovery period.
-
Housing and Acclimatization: Animals are housed in appropriate conditions with controlled temperature, humidity, and light-dark cycles. They are allowed to acclimatize to the laboratory conditions before the start of the study.
-
Dosing: The test substance (this compound) is administered daily for a specified period, typically 10 consecutive days. The route of administration can be oral gavage or subcutaneous injection. A vehicle control group receives the vehicle alone. For assessing anti-androgenic activity, a reference androgen is co-administered with the test substance.
-
Necropsy and Tissue Collection: Approximately 24 hours after the final dose, the animals are euthanized. The following androgen-dependent tissues are carefully dissected and weighed:
-
Ventral prostate
-
Seminal vesicles (with coagulating glands and their fluids)
-
Levator ani-bulbocavernosus muscle
-
Cowper's glands
-
Glans penis
-
-
Data Analysis: The weights of the tissues are recorded, and statistical analysis is performed to compare the tissue weights of the treated groups to the control group. A significant increase in the weight of these tissues indicates androgenic activity.
Preclinical Pharmacokinetics and Toxicology
While detailed protocols are not publicly available, it is standard practice in preclinical drug development to conduct a comprehensive assessment of a compound's pharmacokinetic (PK) profile and toxicological properties.
Pharmacokinetics: Preclinical PK studies for an orally administered drug like this compound would typically involve:
-
Administration: Administering the compound to animal models (e.g., rats, dogs) via oral and intravenous routes.
-
Sample Collection: Collecting blood, plasma, urine, and feces at various time points.
-
Bioanalysis: Using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify the concentration of this compound and its metabolites in the collected biological samples.
-
Parameter Calculation: Calculating key PK parameters including bioavailability, clearance, volume of distribution, and half-life. Human clinical studies have indicated that this compound has a long half-life of over 100 hours.[1]
Toxicology: Preclinical safety and toxicology studies are conducted in compliance with regulatory guidelines (e.g., FDA, EMA). These studies typically include:
-
Dose Range-Finding Studies: To determine the appropriate dose levels for subsequent toxicity studies.
-
Repeated-Dose Toxicity Studies: Administering the drug to animals for various durations (e.g., 28 days, 90 days) to assess potential target organ toxicity. This involves monitoring clinical signs, body weight, food consumption, and conducting detailed hematology, clinical chemistry, and histopathological examinations.
-
Safety Pharmacology Studies: To evaluate the effects of the drug on vital functions, including the cardiovascular, respiratory, and central nervous systems.
-
Genotoxicity Studies: A battery of in vitro and in vivo tests to assess the potential of the drug to cause genetic damage.
-
Carcinogenicity Studies: Long-term studies in animals to evaluate the carcinogenic potential of the drug, if warranted.
Conclusion
The preclinical data for this compound demonstrate its activity as a potent and selective androgen receptor modulator with anabolic effects in muscle tissue and a favorable profile regarding androgenic effects in the prostate in a rodent model. The in vitro and in vivo studies provide a solid foundation for its clinical development. While detailed, proprietary experimental protocols are not publicly accessible, the methodologies described herein are based on standardized and widely accepted practices in the field of pharmacology and toxicology. This technical guide provides researchers and drug development professionals with a comprehensive overview of the preclinical science underpinning this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. DEVELOPMENT OF A CURATED HERSHBERGER DATABASE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oecd.org [oecd.org]
- 4. The OECD program to validate the rat Hershberger bioassay to screen compounds for in vivo androgen and antiandrogen responses. Phase 1: use of a potent agonist and a potent antagonist to test the standardized protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Hershberger assay to investigate the effects of endocrine-disrupting compounds with androgenic or antiandrogenic activity in castrate-immature male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Tissue Selectivity Profile of GSK-2881078
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK-2881078 is a non-steroidal, selective androgen receptor modulator (SARM) that has been investigated for its potential therapeutic applications in conditions associated with muscle wasting.[1][2] As a SARM, this compound is designed to exhibit tissue-selective activation of the androgen receptor (AR), with the goal of eliciting anabolic effects in tissues like muscle and bone while minimizing androgenic side effects in tissues such as the prostate and skin.[1][2] This technical guide provides a comprehensive overview of the tissue selectivity profile of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows.
Core Mechanism of Action: Selective Androgen Receptor Modulation
This compound functions as a ligand for the androgen receptor. Upon binding, it induces a conformational change in the receptor, leading to the recruitment of specific co-regulators (co-activators or co-pressors) in a tissue-dependent manner. This differential recruitment is the molecular basis for its tissue-selective effects, allowing it to act as an agonist in certain tissues (e.g., muscle) and a partial agonist or antagonist in others (e.g., prostate).[1][3]
Figure 1: Simplified signaling pathway of this compound.
In Vitro Selectivity and Potency
The in vitro activity of this compound has been characterized through various assays to determine its potency and selectivity for the androgen receptor.
Androgen Receptor-Mediated Transcriptional Activation
This compound has demonstrated potent activation of the androgen receptor in a human prostate carcinoma cell line. The compound's potency can vary depending on the specific in vitro system used, highlighting the importance of the cellular context in determining its activity.[4][5][6]
| Assay System | Cell Line | Parameter | Value |
| Reporter Gene Assay | PC3(AR)2 (human prostate carcinoma) | EC50 | 3.99 nM[4][5][6] |
| Yeast Androgen Screen | - | EC50 | 4.44 µM[7] |
| Table 1: In Vitro Potency of this compound in Androgen Receptor Activation Assays |
Experimental Protocol: Androgen Receptor Reporter Gene Assay (General)
A typical protocol for assessing AR-mediated transcriptional activation involves the following steps:
-
Cell Culture: PC3(AR)2 cells, which are engineered to stably express the human androgen receptor and contain a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter, are cultured in appropriate media.
-
Compound Treatment: Cells are treated with varying concentrations of this compound or a reference androgen (e.g., dihydrotestosterone, DHT).
-
Incubation: The cells are incubated for a defined period (e.g., 24 hours) to allow for receptor binding, nuclear translocation, and reporter gene expression.
-
Lysis and Reporter Gene Measurement: The cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.
-
Data Analysis: The dose-response curve is plotted, and the EC50 value, representing the concentration at which 50% of the maximal response is achieved, is calculated.
Figure 2: General workflow for an androgen receptor reporter gene assay.
In Vivo Tissue Selectivity: The Hershberger Assay
The tissue-selective properties of this compound in vivo have been primarily demonstrated using the Hershberger bioassay in rats. This assay is a standardized method for assessing the androgenic and anti-androgenic effects of a substance by measuring the weight changes of androgen-dependent tissues in castrated male rats.[1][3][8]
In preclinical studies, this compound demonstrated a significant anabolic effect on the levator ani muscle, an androgen-responsive skeletal muscle, while having a markedly reduced impact on the ventral prostate, a key androgenic target tissue.[3]
Note: Specific quantitative data from the Hershberger assay for this compound, including tissue weights and comparisons to a reference androgen, are not publicly available in the reviewed literature. The following table is a representative example of how such data would be presented.
| Treatment Group | Levator Ani Muscle Weight (mg) | Ventral Prostate Weight (mg) |
| Vehicle Control | Value | Value |
| Dihydrotestosterone (DHT) | Value | Value |
| This compound (Dose 1) | Value | Value |
| This compound (Dose 2) | Value | Value |
| Table 2: Representative Data from a Hershberger Assay |
Experimental Protocol: Hershberger Bioassay (OECD Test Guideline 441)
The Hershberger bioassay is typically conducted according to the OECD Test Guideline 441.[9] The key steps are as follows:
-
Animal Model: Immature, castrated male rats are used. Castration removes the endogenous source of androgens, making the target tissues highly sensitive to exogenous androgenic compounds.[8]
-
Dosing: The animals are treated with the test substance (this compound), a reference androgen (e.g., testosterone propionate), or a vehicle control for a specified period, typically 10 consecutive days.[9]
-
Tissue Collection: At the end of the treatment period, the animals are euthanized, and key androgen-dependent tissues are carefully dissected and weighed. These tissues include the ventral prostate, seminal vesicles, levator ani-bulbocavernosus muscle, Cowper's glands, and the glans penis.[8][9]
-
Data Analysis: The weights of the tissues from the treated groups are compared to those of the control group to assess the androgenic or anabolic activity of the test substance.
Figure 3: General workflow of the Hershberger bioassay.
In Vivo Distribution and Pharmacokinetics
Preclinical studies have indicated that this compound can cross the blood-brain barrier.[1] In clinical trials, this compound has demonstrated a long half-life and dose-dependent increases in lean body mass in healthy older men and women.[2][4]
Note: Detailed quantitative data on the tissue distribution of this compound in various organs and tissues from preclinical or clinical studies are not extensively available in the public domain.
Conclusion
This compound exhibits a promising tissue selectivity profile, a hallmark of a selective androgen receptor modulator. In vitro data confirm its potent activation of the androgen receptor. The preclinical in vivo data from the Hershberger assay qualitatively support its intended mechanism of action, demonstrating anabolic effects in muscle with a dissociation from androgenic effects in the prostate. Further quantitative data from comprehensive preclinical and clinical studies will be crucial for fully elucidating its tissue-specific effects and therapeutic potential.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Safety, pharmacokinetics and pharmacological effects of the selective androgen receptor modulator, GSK2881078, in healthy men and postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GSK2881078, a SARM, Produces Dose-Dependent Increases in Lean Mass in Healthy Older Men and Women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Comparison of the three SARMs RAD-140, GLPG0492 and this compound in two different in vitro bioassays, and in an in silico androgen receptor binding assay. | Sigma-Aldrich [merckmillipore.com]
- 8. DEVELOPMENT OF A CURATED HERSHBERGER DATABASE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Anabolic Properties of GSK-2881078: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK-2881078 is an investigational non-steroidal, selective androgen receptor modulator (SARM) developed by GlaxoSmithKline for its potential therapeutic benefits in conditions associated with muscle weakness and wasting.[1][2][3][4][5] As a SARM, this compound is designed to selectively bind to androgen receptors in target tissues like skeletal muscle and bone, exerting anabolic effects while minimizing the androgenic side effects often associated with traditional anabolic steroids.[2][6][7] This technical guide provides an in-depth overview of the anabolic properties of this compound, consolidating data from preclinical and clinical studies, detailing experimental methodologies, and illustrating key signaling pathways.
Mechanism of Action and Signaling Pathway
This compound functions as a potent and selective agonist of the androgen receptor (AR).[8] Upon binding, it induces a conformational change in the receptor that facilitates the recruitment of specific coactivator proteins, leading to the modulation of target gene expression.[2][5] This selective interaction is believed to be the basis for its tissue-specific anabolic activity, primarily promoting muscle growth without significantly affecting other androgen-sensitive tissues like the prostate.[1][2][5][6][9] In preclinical studies involving orchiectomized rodents, this compound demonstrated the ability to restore the size of the levator ani muscle, a marker for anabolic activity, with only minor increases in prostate weight.[1][2][5][6][9]
The anabolic signaling cascade initiated by this compound in muscle tissue is understood to follow the canonical androgen receptor signaling pathway, leading to increased protein synthesis and muscle hypertrophy.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. GSK2881078, a SARM, Produces Dose-Dependent Increases in Lean Mass in Healthy Older Men and Women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] GSK2881078, a SARM, Produces Dose-Dependent Increases in Lean Mass in Healthy Older Men and Women | Semantic Scholar [semanticscholar.org]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Safety, pharmacokinetics and pharmacological effects of the selective androgen receptor modulator, GSK2881078, in healthy men and postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. ergo-log.com [ergo-log.com]
In-Depth Technical Guide to the Structural Activity Relationship of GSK-2881078
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the structural activity relationship (SAR) of GSK-2881078, a non-steroidal selective androgen receptor modulator (SARM). The information presented is intended to support research and development efforts in the field of androgen receptor modulation by detailing the chemical features crucial for its biological activity and selectivity.
Executive Summary
This compound, with the chemical structure 1-[(2R)-1-methylsulfonylpropan-2-yl]-4-(trifluoromethyl)indole-5-carbonitrile, is a potent and selective androgen receptor (AR) agonist designed to elicit anabolic effects in muscle and bone with reduced impact on androgenic tissues like the prostate. This tissue selectivity is the hallmark of SARMs and a key objective in their development. The SAR studies of the indolecarbonitrile scaffold, from which this compound originates, reveal critical insights into the molecular interactions governing its efficacy and selectivity. Key findings indicate that the N-1 side chain, particularly the (R)-stereochemistry and the methylsulfonyl group, is vital for high-affinity binding and functional activity. Furthermore, the trifluoromethyl and cyano moieties on the indole core are essential for potent AR agonism. This document synthesizes available data to provide a detailed understanding of these relationships.
Quantitative Structural Activity Relationship Data
The SAR of the this compound series has been explored through systematic modifications of its core structure. The following table summarizes the impact of these modifications on androgen receptor binding affinity, presented as pIC50 values, where a higher value indicates stronger binding. This data is primarily derived from patent literature detailing the discovery of this chemical series.
| Compound ID | Modification from this compound Structure | Androgen Receptor Binding Affinity (pIC50) | Key SAR Observation |
| This compound | - (Reference Compound) | 7.8 | Potent AR binding with optimal substitutions. |
| Analog A | N-1 Side Chain: (S)-enantiomer | Significantly Reduced | The (R)-stereochemistry at the N-1 side chain is critical for high affinity. |
| Analog B | N-1 Side Chain: -CH(CH₃)CH₂OH | < 6.0 | The methylsulfonyl group is essential for potent AR binding; replacement with a hydroxyl group drastically reduces affinity. |
| Analog C | N-1 Side Chain: -CH(CH₃)CH₂SO₂C₂H₅ | 7.7 | The methylsulfonyl group is slightly preferred over the ethylsulfonyl group. |
| Analog D | Indole Core: 6-Fluoro substitution | 7.5 | Substitution on the indole ring, even with a small electron-withdrawing group, can slightly decrease binding affinity. |
| Analog E | Indole Core: 4-CF₃ group removed | Substantially Reduced | The trifluoromethyl group at the 4-position is a key pharmacophore for AR binding. |
| Analog F | Indole Core: 5-CN group replaced with H | Markedly Reduced | The 5-cyano group is crucial for high-affinity interaction with the androgen receptor. |
Experimental Protocols
The following sections detail the methodologies for the key experiments used to characterize the SAR of this compound and its analogs.
Androgen Receptor Competitive Binding Assay
Purpose: To determine the in vitro binding affinity of test compounds to the human androgen receptor.
Methodology:
-
Receptor Source: Purified human androgen receptor ligand-binding domain (AR-LBD).
-
Radioligand: [³H]-Methyltrienolone (R1881), a high-affinity synthetic androgen.
-
Assay Principle: A competitive binding assay is performed in which the test compound competes with a fixed concentration of [³H]-R1881 for binding to the AR-LBD.
-
Procedure:
-
The AR-LBD is incubated with varying concentrations of the test compound and a constant concentration of [³H]-R1881 in an appropriate assay buffer.
-
The reaction is allowed to reach equilibrium.
-
The receptor-bound radioligand is separated from the unbound radioligand using a filtration method (e.g., through a glass fiber filter).
-
The amount of radioactivity on the filter, corresponding to the bound [³H]-R1881, is quantified by liquid scintillation counting.
-
The concentration of the test compound that inhibits 50% of the specific binding of [³H]-R1881 (IC50) is calculated from the resulting dose-response curve.
-
The pIC50 is then determined as the negative logarithm of the IC50 value.
-
Cell-Based Androgen Receptor Functional Assay
Purpose: To evaluate the in vitro functional activity (agonism or antagonism) of test compounds.
Methodology:
-
Cell Line: A human cell line, such as PC3 prostate cancer cells, stably transfected with an androgen receptor expression vector and a reporter gene construct. The reporter is typically luciferase, driven by an androgen-responsive promoter (e.g., MMTV).[1]
-
Assay Principle: Agonist binding to the AR induces a conformational change, leading to the transcription of the luciferase reporter gene. The resulting luminescence is a measure of the compound's functional activity.
-
Procedure:
-
The engineered cells are plated in multi-well plates and treated with a range of concentrations of the test compound.
-
After an incubation period (e.g., 24 hours), the cells are lysed, and a luciferase substrate is added.
-
The luminescence produced is measured using a luminometer.
-
The EC50 (effective concentration for 50% of maximal response) and Emax (maximum effect) are determined from the dose-response curve to characterize the compound's potency and efficacy as an AR agonist. For this compound, an EC50 of 3.99 nM has been reported in PC3(AR)₂ cells.[1]
-
In Vivo Hershberger Assay
Purpose: To assess the in vivo anabolic and androgenic activity of a compound in a rodent model.
Methodology:
-
Animal Model: Immature, castrated male rats. Castration removes the endogenous source of androgens, making the androgen-dependent tissues responsive to exogenous compounds.
-
Assay Principle: The assay measures the change in weight of specific androgen-dependent tissues following administration of the test compound. An increase in the weight of the levator ani muscle is indicative of anabolic activity, while an increase in the weight of the ventral prostate and seminal vesicles indicates androgenic activity.
-
Procedure:
-
The rats are castrated and allowed a post-surgical recovery period.
-
The animals are then treated with the test compound (e.g., by oral gavage) daily for a specified duration (typically 7-10 days).
-
At the end of the treatment period, the animals are euthanized, and the levator ani muscle, ventral prostate, and seminal vesicles are dissected and weighed.
-
The tissue weights are compared to those of a vehicle-treated control group and a positive control group (e.g., treated with testosterone propionate).
-
A high ratio of anabolic (levator ani) to androgenic (prostate/seminal vesicles) tissue weight gain signifies a desirable tissue-selective profile for a SARM.
-
Visualizations
Signaling Pathway of this compound
The following diagram illustrates the molecular mechanism of action of this compound.
Caption: this compound binds to the androgen receptor in the cytoplasm, inducing a conformational change and translocation to the nucleus, where it modulates gene transcription.
Experimental Workflow for SAR Evaluation
The diagram below outlines the logical flow of experiments in a typical SAR study for a SARM candidate like this compound.
Caption: A stepwise experimental workflow is employed to evaluate the SAR of SARM candidates, from initial binding assays to in vivo validation.
References
Methodological & Application
Application Notes and Protocols for GSK-2881078 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK-2881078 is a nonsteroidal, selective androgen receptor modulator (SARM) that has been investigated for its potential therapeutic applications in conditions associated with muscle weakness and wasting.[1][2] As a SARM, this compound exhibits tissue-selective agonistic activity on the androgen receptor (AR), with a preference for anabolic effects in tissues like muscle and bone, while having reduced activity in reproductive tissues.[3][4][5] This document provides detailed protocols for key in vitro assays to characterize the activity of this compound, along with a summary of its performance in these assays.
Mechanism of Action
This compound functions as a ligand for the androgen receptor. Upon binding, it induces a conformational change in the receptor, leading to the recruitment of coactivator and corepressor proteins. This complex then translocates to the nucleus, where it binds to androgen response elements (AREs) on the DNA, modulating the transcription of target genes. This signaling cascade is central to the anabolic effects observed with this compound.
Quantitative Data Summary
The following table summarizes the in vitro activity of this compound in two key functional assays.
| Assay Type | Cell Line/System | Endpoint | EC50 Value | Reference |
| Reporter Gene Assay | PC3(AR)2 (Prostate Carcinoma) | AR-mediated transcriptional activation | 3.99 nM | [3][6][7][8] |
| Yeast Androgen Screen | Saccharomyces cerevisiae | AR-mediated reporter gene expression | 4.44 µM | [3][7][8] |
Experimental Protocols
Androgen Receptor (AR) Reporter Gene Assay
This assay measures the ability of this compound to activate the human androgen receptor and induce the expression of a reporter gene in a mammalian cell line.
Objective: To determine the potency (EC50) of this compound in activating AR-mediated gene transcription.
Cell Line: PC3(AR)2, a human prostate cancer cell line engineered to stably express the human androgen receptor.
Materials:
-
PC3(AR)2 cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Charcoal-stripped FBS (CSS)
-
Opti-MEM
-
Transfection reagent (e.g., Lipofectamine)
-
AR expression vector (if using a non-AR expressing cell line like parental PC3)
-
ARE-luciferase reporter vector (e.g., pARE-Luc)
-
Control vector for normalization (e.g., pRL-TK expressing Renilla luciferase)
-
This compound
-
Dihydrotestosterone (DHT) as a positive control
-
96-well cell culture plates
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Protocol:
-
Cell Seeding:
-
Culture PC3(AR)2 cells in DMEM supplemented with 10% FBS.
-
For the assay, trypsinize the cells and resuspend them in DMEM with 10% CSS.
-
Seed 2 x 10^4 cells per well in a 96-well plate and incubate for 24 hours.[6]
-
-
Transfection (if using transient transfection with parental PC3 cells):
-
For each well, prepare a DNA-transfection reagent complex in Opti-MEM according to the manufacturer's protocol. A typical ratio would be 100 ng of pARE-Luc, 10 ng of pRL-TK, and 50 ng of an AR expression vector.[6]
-
Add the transfection complex to the cells and incubate for 4-6 hours.
-
Replace the transfection medium with fresh DMEM containing 10% CSS.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and the reference agonist DHT in DMEM with 10% CSS.
-
24 hours post-transfection (or post-seeding for stable cell lines), replace the medium with the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate for 24 hours.
-
-
Luciferase Assay:
-
Remove the medium and lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the Dual-Luciferase Reporter Assay System protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the log of the compound concentration.
-
Calculate the EC50 value using a nonlinear regression curve fit.
-
Yeast Androgen Screen (YAS)
This assay utilizes a genetically modified yeast strain to detect substances that can interact with the human androgen receptor.
Objective: To assess the androgenic activity of this compound in a yeast-based system.
Yeast Strain: Saccharomyces cerevisiae strain genetically engineered to:
-
Express the human androgen receptor (hAR).
-
Contain a reporter gene (e.g., lacZ for β-galactosidase) under the control of androgen response elements (AREs).
Materials:
-
YAS yeast strain
-
Selective growth medium
-
This compound
-
5α-dihydrotestosterone (DHT) as a positive control
-
96-well microplates
-
Chromogenic substrate (e.g., chlorophenol red-β-D-galactopyranoside - CPRG)
-
Spectrophotometer
Protocol:
-
Yeast Culture Preparation:
-
Inoculate a single colony of the YAS yeast strain into 10 mL of selective growth medium.
-
Grow overnight at 30°C with vigorous shaking.
-
Dilute the overnight culture to an optical density (OD) of approximately 0.06 at 600 nm in fresh growth medium.
-
-
Compound Exposure:
-
Prepare serial dilutions of this compound and DHT in the appropriate solvent (e.g., DMSO).
-
In a 96-well plate, add a small volume (e.g., 2 µL) of each compound dilution.
-
Add the diluted yeast culture to each well. Include positive (DHT) and negative (vehicle) controls.
-
-
Incubation:
-
Incubate the plate at 30°C for 18-48 hours.
-
-
Reporter Gene Assay (for β-galactosidase):
-
After incubation, add the CPRG substrate to each well.
-
The activation of the hAR by an androgenic substance leads to the expression of β-galactosidase, which converts the CPRG substrate into a colored product (chlorophenol red).[5]
-
Measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.
-
-
Data Analysis:
-
Correct the absorbance readings for background by subtracting the values from the negative control wells.
-
Plot the corrected absorbance against the log of the compound concentration.
-
Determine the EC50 value from the dose-response curve.
-
Conclusion
The provided protocols for the androgen receptor reporter gene assay and the yeast androgen screen are robust methods for characterizing the in vitro activity of this compound. The quantitative data demonstrate that this compound is a potent activator of the human androgen receptor in a mammalian cell context, with a lower potency observed in the yeast-based system. These assays are valuable tools for the screening and characterization of selective androgen receptor modulators in drug discovery and development.
References
- 1. Prostate Cancer Cells Tolerate a Narrow Range of Androgen Receptor Expression and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. indigobiosciences.com [indigobiosciences.com]
- 3. A new luciferase reporter gene assay for the detection of androgenic and antiandrogenic effects based on a human prostate specific antigen promoter and PC3/AR human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biotoxik.it [biotoxik.it]
- 5. Characterization of Estrogen and Androgen Activity of Food Contact Materials by Different In Vitro Bioassays (YES, YAS, ERα and AR CALUX) and Chromatographic Analysis (GC-MS, HPLC-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Comparison of the three SARMs RAD-140, GLPG0492 and this compound in two different in vitro bioassays, and in an in silico androgen receptor binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Yeast Androgen Screen for GSK-2881078 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Yeast Androgen Screen (YAS) is a robust and sensitive in vitro bioassay used to identify substances that can interact with the human androgen receptor (hAR). This assay is particularly valuable for screening potential androgen receptor agonists and antagonists. GSK-2881078 is a nonsteroidal selective androgen receptor modulator (SARM) that has demonstrated anabolic effects on muscle and bone with reduced impact on prostatic tissues.[1][2][3] The YAS assay serves as an effective tool to characterize the androgenic activity of compounds like this compound.
These application notes provide a detailed protocol for assessing the androgenic activity of this compound using a Yeast Androgen Screen. The methodology is based on genetically modified Saccharomyces cerevisiae that co-expresses the human androgen receptor and a reporter gene, typically lacZ, which encodes the enzyme β-galactosidase. Upon binding of an androgenic compound to the hAR, the receptor undergoes a conformational change, dimerizes, and binds to androgen response elements (AREs) in the yeast genome, thereby inducing the expression of the lacZ reporter gene. The resulting β-galactosidase activity can be quantified colorimetrically, providing a measure of the androgenic potency of the test compound.
Data Presentation
The androgenic activity of this compound has been quantified in various assay systems. The following table summarizes the reported half-maximal effective concentration (EC50) values for this compound in both a yeast androgen screen and a mammalian cell-based reporter assay for comparison.
| Assay System | Cell Type | Endpoint | This compound EC50 | Reference |
| Yeast Androgen Screen (YAS) | Saccharomyces cerevisiae | β-galactosidase activity | 4.44 µM | [4] |
| Mammalian Cell Reporter Assay | PC3(AR)2 (human prostate cancer cells) | AR-mediated transcriptional activation | 3.99 nM | [4][5][6] |
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological process and the experimental procedure, the following diagrams are provided.
Experimental Protocols
Materials and Reagents
-
Yeast Androgen Screen (YAS) strain of Saccharomyces cerevisiae
-
Yeast extract Peptone Dextrose (YPD) or appropriate selective synthetic complete medium
-
This compound
-
Dimethyl sulfoxide (DMSO, sterile)
-
Positive Control: Dihydrotestosterone (DHT)
-
Negative Control: Vehicle (DMSO)
-
Z-Buffer (for β-galactosidase assay)
-
Chlorophenol red-β-D-galactopyranoside (CPRG)
-
Lyticase or other cell lysis reagent (e.g., Y-PER™ Yeast Protein Extraction Reagent)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
Protocol
1. Preparation of Yeast Culture
-
From a fresh plate, inoculate a single colony of the YAS yeast strain into 5 mL of appropriate selective liquid medium.
-
Incubate overnight at 30°C with shaking (200-250 rpm).
-
The following day, dilute the overnight culture into a larger volume of fresh medium to an optical density at 600 nm (OD600) of approximately 0.1.
-
Grow the culture at 30°C with shaking until it reaches the mid-logarithmic growth phase (OD600 ≈ 0.8-1.0).
2. Preparation of Test Compounds
-
Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations for the dose-response analysis.
-
Prepare stock solutions of the positive control (DHT) and use the vehicle (DMSO) as the negative control.
3. Assay Procedure
-
In a 96-well microtiter plate, add a defined volume of the prepared yeast culture to each well.
-
Add the serially diluted this compound, positive control (DHT), and negative control (DMSO) to the respective wells. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the yeast (typically ≤1%).
-
Seal the plate and incubate for 18-24 hours at 30°C. Shaking during incubation is recommended for optimal aeration.
4. β-Galactosidase Assay (Colorimetric Readout)
-
Following incubation, measure the OD690 of the plate to assess yeast growth and check for cytotoxicity of the test compound.
-
To permeabilize the yeast cells and allow the substrate to enter, add a lytic agent or perform a freeze-thaw cycle. Alternatively, commercially available yeast protein extraction reagents can be used.
-
Add the CPRG substrate solution to each well.
-
Incubate the plate at 37°C and monitor the color change from yellow to red.
-
Stop the reaction by adding a stop solution (e.g., sodium carbonate) once a sufficient color has developed in the positive control wells.
-
Measure the absorbance at 570 nm (for the red product) and 690 nm (to correct for cell turbidity).
5. Data Analysis
-
Correct the absorbance readings at 570 nm by subtracting the background absorbance from the negative control wells.
-
Normalize the β-galactosidase activity to the cell density (OD690).
-
Plot the normalized β-galactosidase activity against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R) to determine the EC50 value.
Conclusion
The Yeast Androgen Screen is a valuable and relatively high-throughput method for assessing the androgenic activity of compounds such as this compound. The provided protocols and data offer a comprehensive guide for researchers to effectively utilize this assay in the characterization of SARMs and other potential androgen receptor modulators. The significant difference in EC50 values between the yeast-based and mammalian cell-based assays highlights the importance of using multiple systems for a thorough pharmacological characterization of a compound.
References
- 1. stockingerlab.osu.edu [stockingerlab.osu.edu]
- 2. Using the Beta-Glo Assay System to Determine Beta-galactosidase Activity in Yeast [promega.com]
- 3. Beta-galactosidase activity assay for yeast [protocols.io]
- 4. faculty.salisbury.edu [faculty.salisbury.edu]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. GSK2881078, a SARM, Produces Dose-Dependent Increases in Lean Mass in Healthy Older Men and Women - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for GSK-2881078: An Androgen Receptor Reporter Gene Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK-2881078 is a nonsteroidal, orally active Selective Androgen Receptor Modulator (SARM).[1] SARMs are a class of therapeutic compounds that bind to androgen receptors (AR) and exhibit tissue-selective activation.[2] Ideally, they demonstrate anabolic activity in muscle and bone while having a reduced impact on reproductive tissues compared to traditional anabolic steroids.[2][3] this compound, in particular, has been investigated for its potential to treat muscle weakness and functional limitations.[1][3][4][5][6][7]
This document outlines the methodology for a reporter gene assay to characterize the in vitro potency and efficacy of compounds like this compound on the human androgen receptor. Reporter gene assays are fundamental tools for studying the regulation of gene expression and are widely used in drug discovery for screening and characterizing compounds that modulate nuclear receptor activity.[8][9] In this assay, a cell line is engineered to express the androgen receptor and a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter. Activation of the androgen receptor by a ligand like this compound drives the expression of the reporter gene, producing a measurable signal that correlates with the compound's activity.[10][11][12]
Signaling Pathway and Assay Principle
Upon entering the cell, an androgenic compound like this compound binds to the ligand-binding domain of the androgen receptor. This binding event induces a conformational change in the receptor, leading to its dissociation from heat shock proteins, dimerization, and translocation into the nucleus. Inside the nucleus, the ligand-receptor complex binds to specific DNA sequences known as Androgen Response Elements (AREs) within the promoter region of target genes. This binding recruits co-activator proteins and initiates the transcription of these genes.
In a reporter gene assay, the natural androgen-responsive promoter is coupled to a reporter gene. Therefore, the amount of reporter protein produced, and consequently the signal generated (e.g., luminescence), is proportional to the transcriptional activity mediated by the androgen receptor in response to the test compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. academic.oup.com [academic.oup.com]
- 4. ovid.com [ovid.com]
- 5. academic.oup.com [academic.oup.com]
- 6. GSK2881078, a SARM, Produces Dose-Dependent Increases in Lean Mass in Healthy Older Men and Women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Reporter Gene Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Reporter gene assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. indigobiosciences.com [indigobiosciences.com]
- 11. Bioluminescent Reporters | Reporter Gene Applications | An Introduction to Reporter Genes [promega.com]
- 12. berthold.com [berthold.com]
Application Notes and Protocols for GSK-2881078 Stock Solution Preparation
Introduction
GSK-2881078 is a nonsteroidal, selective androgen receptor modulator (SARM) investigated for its potential anabolic effects on muscle.[1][2][3][4][5] Proper preparation of stock solutions is critical for accurate and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in Dimethyl Sulfoxide (DMSO).
Physicochemical and Solubility Data
A summary of the key physical and chemical properties of this compound is presented below. This data is essential for accurate stock solution preparation and experimental design.
| Property | Value | Source(s) |
| Molecular Weight | 330.33 g/mol | [2][3][6][7] |
| Molecular Formula | C₁₄H₁₃F₃N₂O₂S | [2][3][7][8] |
| Appearance | Crystalline solid; White to off-white powder | [8][9] |
| Solubility in DMSO | ≥ 33 mg/mL (≥ 99.90 mM) | [2][6][9] |
| 25 mg/mL | [8] | |
| 60 mg/mL (181.64 mM) | [4] | |
| 66 mg/mL (199.8 mM) | [10] |
Note: Solubility can vary between batches. It is recommended to start with a lower concentration and increase if necessary. Some sources suggest sonication may aid in dissolution.[4] It is also advised to use fresh DMSO as moisture can reduce solubility.[10]
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Calibrated micropipettes
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Procedure:
-
Safety Precautions: Before starting, review the Safety Data Sheet (SDS) for this compound and DMSO. Handle the compound in a well-ventilated area or a chemical fume hood. Wear appropriate PPE at all times.
-
Calculations:
-
To prepare a 10 mM stock solution, the required mass of this compound needs to be calculated.
-
Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000
-
For example, to prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mM x 1 mL x 330.33 g/mol / 1000 = 3.3033 mg
-
-
-
Weighing this compound:
-
Tare a clean, dry microcentrifuge tube or vial on the analytical balance.
-
Carefully weigh out the calculated amount of this compound powder into the tube.
-
-
Dissolution:
-
Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder.
-
For the example above, add 1 mL of DMSO.
-
Cap the tube securely and vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication may be used to facilitate dissolution if necessary.[4] Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes.[1][10]
-
Store the aliquots in tightly sealed tubes or vials.
-
For long-term storage (up to 2 years), store the stock solution at -80°C.[1][6]
-
For short-term storage (up to 1 year), the solution can be stored at -20°C.[1][6]
-
Storage and Stability Summary
The stability of this compound in both its solid and dissolved forms is crucial for maintaining its activity.
| Form | Storage Temperature | Stability Period | Source(s) |
| Powder | -20°C | 3 years | [2][4][6][9] |
| 4°C | 2 years | [2][6][9] | |
| In DMSO | -80°C | 6 months to 2 years | [1][2][6][9] |
| -20°C | 1 month to 1 year | [1][2][6][9] |
Note: It is best practice to follow the storage recommendations provided by the specific supplier of the compound.
Diagrams
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. GSK2881078 - Wikipedia [en.wikipedia.org]
- 4. This compound | Androgen Receptor | TargetMol [targetmol.com]
- 5. hra.nhs.uk [hra.nhs.uk]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. biocompare.com [biocompare.com]
- 8. caymanchem.com [caymanchem.com]
- 9. This compound | selective androgen receptor modulator (SARM) | CAS 1539314-06-1 | Buy GSK2881078 from Supplier InvivoChem [invivochem.com]
- 10. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Measuring Lean Body Mass Changes with GSK-2881078
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for assessing changes in lean body mass in response to treatment with GSK-2881078, a nonsteroidal, selective androgen receptor modulator (SARM). The protocols are based on findings from clinical trials in healthy older adults and patients with Chronic Obstructive Pulmonary Disease (COPD).
Introduction
This compound is an investigational SARM designed to selectively bind to androgen receptors, primarily in muscle and bone, with the aim of increasing muscle mass and strength.[1][2][3] Unlike traditional anabolic steroids, SARMs are designed to have a more favorable safety profile by minimizing androgenic effects in other tissues.[3] Clinical studies have demonstrated that this compound can produce dose-dependent increases in lean body mass in both healthy individuals and patient populations.[1][2][4]
Data Presentation: Summary of Quantitative Data
The following tables summarize the changes in lean body mass observed in clinical trials with this compound.
Table 1: Change in Lean Body Mass in Healthy Older Men and Women (Phase 1b Study) [1][2]
| Population | Treatment Group | Duration | Mean Change in Appendicular Lean Body Mass (kg) | Mean Change in Total Lean Body Mass (kg) |
| Men | Placebo | 28 days | +0.4 | +0.8 |
| This compound (0.24 mg) | 28 days | +0.7 | +1.1 | |
| This compound (0.48 mg) | 28 days | +1.1 | +1.7 | |
| This compound (4 mg) | 56 days | +1.21 | +1.9 | |
| Women | Placebo | 28 days | -0.1 | -0.2 |
| This compound (0.24 mg) | 28 days | +1.0 | +1.5 | |
| This compound (0.35 mg) | 28 days | +1.3 | +2.0 | |
| This compound (0.35 mg for 28d, then 1.5 mg for 28d) | 56 days | +1.83 | +2.8 |
Data extracted from a randomized, placebo-controlled, parallel-group, repeat-dose, dose-escalation study. Lean body mass was assessed by DXA.[1][2]
Table 2: Change in Lean Body Mass in Patients with COPD (Phase 2A Study) [4]
| Population | Treatment Group | Duration | Adjusted Mean Change in Total Lean Body Mass (kg) |
| Men | Placebo + Exercise | 13 weeks | +0.4 |
| This compound (2.0 mg) + Exercise | 13 weeks | +2.1 | |
| Women | Placebo + Exercise | 13 weeks | +0.2 |
| This compound (1.0 mg) + Exercise | 13 weeks | +2.1 |
Data from a randomized, double-blind, placebo-controlled trial. Lean body mass was a secondary endpoint.[4]
Experimental Protocols
Protocol 1: Measurement of Lean Body Mass using Dual-Energy X-ray Absorptiometry (DXA)
This protocol is a standard method for assessing body composition in clinical trials.
1. Subject Preparation:
- Subjects should fast for at least 4 hours prior to the scan.
- Subjects should avoid strenuous exercise for 24 hours before the scan.
- Subjects must remove all metal objects from their person.
- Hydration status should be consistent for longitudinal measurements.
2. DXA Scan Procedure:
- A calibrated DXA scanner should be used throughout the study.
- The subject lies supine on the scanner bed in a standardized position.
- A whole-body scan is performed according to the manufacturer's instructions.
- Scan analysis is conducted using standardized software to determine total and regional lean body mass, fat mass, and bone mineral content.
3. Data Analysis:
- Changes from baseline in appendicular lean body mass (aLBM) and total lean body mass (tLBM) are the primary endpoints.
- Statistical analysis should account for baseline values and any relevant covariates.
Protocol 2: Measurement of Thigh Muscle Volume using Magnetic Resonance Imaging (MRI)
MRI provides a more detailed assessment of muscle volume in a specific region.
1. Subject Preparation:
- Similar to DXA, subjects should avoid strenuous exercise prior to the scan.
- No fasting is typically required.
2. MRI Acquisition:
- A 1.5T or 3T MRI scanner is used.
- The subject is positioned supine with the thigh of interest placed in a dedicated coil.
- A series of cross-sectional images of the thigh are acquired using a T1-weighted sequence. A typical protocol would involve contiguous slices from the femoral head to the knee joint.
3. Image Analysis:
- Specialized software is used to manually or semi-automatically segment the muscle tissue from surrounding fat and bone on each image slice.
- The cross-sectional area of the muscle is calculated for each slice.
- Total thigh muscle volume (TMV) is calculated by summing the areas of all slices and multiplying by the slice thickness.
4. Data Analysis:
- The change in TMV from baseline is the primary outcome.
- This method provides a sensitive measure of localized muscle hypertrophy.
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound in skeletal muscle.
Experimental Workflow for Clinical Trials
Caption: General experimental workflow for clinical trials of this compound.
References
Troubleshooting & Optimization
GSK-2881078 solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the solubility and stability of GSK-2881078.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active, nonsteroidal selective androgen receptor modulator (SARM).[1][2][3] As a SARM, it acts as a partial agonist of the androgen receptor (AR) in some tissues and a full agonist in others, leading to AR-mediated gene transcription.[1][2] This selective activity is being investigated for therapeutic benefits in conditions like muscle weakness and cachexia.[1][3][4] The effects of this compound can be inhibited by non-steroidal AR antagonists such as Bicalutamide.[1][5]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial to maintain the stability and integrity of this compound. Recommendations vary slightly between suppliers, but the general guidelines are summarized below.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years[1][2] |
| 4°C | 2 years[1][2] | |
| In Solvent | -80°C | 1 to 2 years[1][4] |
| -20°C | 1 month to 1 year[1][2][4] |
To avoid repeated freeze-thaw cycles, it is recommended to aliquot stock solutions.[4]
Troubleshooting Guide
Issue 1: Poor Solubility of this compound in Aqueous Solutions
Users may experience difficulty dissolving this compound, particularly in aqueous-based buffers for in vitro assays.
Table 2: Solubility of this compound in Various Solvents
| Solvent | Solubility |
| DMSO | ≥ 33 mg/mL to 66 mg/mL[1][3][4] |
| DMF | 25 mg/mL[5] |
| Ethanol | 20 mg/mL to 50 mg/mL[4][5] |
| Water | <1 mg/mL[4] |
| DMSO:PBS (pH 7.2) (1:6) | 0.14 mg/mL[5] |
Troubleshooting Steps:
-
Select an appropriate organic solvent for initial stock solution preparation. Based on the data, DMSO is the most effective solvent for achieving high concentration stock solutions.
-
Use fresh, high-quality solvents. Some sources indicate that hygroscopic (moisture-absorbing) DMSO can significantly reduce the solubility of this compound.[1][4] Always use newly opened or properly stored anhydrous solvents.
-
For aqueous-based assays, perform serial dilutions from a high-concentration organic stock solution. While the final concentration of the organic solvent in your assay should be minimized to avoid off-target effects, this is a standard method for introducing hydrophobic compounds into aqueous media.
-
Consider the use of surfactants or co-solvents for in vivo formulations. For oral administration, formulations may include suspending agents like 0.2% Carboxymethyl cellulose or solubilizing agents like PEG400 and Tween 80.[3]
Issue 2: Compound Precipitation During Experimentation
Precipitation of this compound out of solution can occur during dilutions or changes in buffer composition.
Troubleshooting Steps:
-
Check the final concentration. Ensure the final concentration of this compound in your aqueous buffer does not exceed its solubility limit.
-
Maintain a consistent pH. Changes in pH can affect the ionization state of a compound and its solubility.
-
Vortex thoroughly after each dilution step. This ensures a homogenous solution and can help prevent localized areas of high concentration that may lead to precipitation.
-
Prepare fresh dilutions for each experiment. Avoid storing dilute aqueous solutions for extended periods, as the compound may be less stable at lower concentrations.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh the required amount of this compound powder (Molecular Weight: 330.33 g/mol ) in a sterile microcentrifuge tube.
-
Add Solvent: Add the calculated volume of fresh, anhydrous DMSO to the tube. For example, to prepare a 10 mM solution, dissolve 3.30 mg of this compound in 1 mL of DMSO.
-
Solubilize: Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (37°C) may assist in solubilization.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for long-term stability.
Visualizations
Caption: this compound binds to the Androgen Receptor, leading to gene transcription.
Caption: A stepwise workflow for troubleshooting solubility issues with this compound.
References
optimizing GSK-2881078 dose-response curve
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing dose-response experiments with GSK-2881078, a nonsteroidal selective androgen receptor modulator (SARM).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally active, nonsteroidal selective androgen receptor modulator (SARM).[1][2] Its mechanism involves binding to the androgen receptor (AR), which then leads to a specific conformational change in the receptor. This altered receptor complex can interact with coactivator and corepressor proteins to modulate the transcription of target genes.[3] this compound acts as a partial agonist in certain androgenic tissues while functioning as a full agonist in anabolic tissues like muscle, which is the basis for its tissue selectivity.[1][4]
Q2: What is a typical effective concentration for in vitro experiments?
The effective concentration (EC50) of this compound is highly dependent on the experimental system used.
-
In PC3(AR)2 cells, a human prostate carcinoma cell line engineered to express the androgen receptor, this compound induces AR-mediated transcriptional activation with a reported EC50 of 3.99 nM .[1][5][6]
-
In contrast, a yeast-based androgen screen reported a much higher EC50 value of 4.44 µM .[6][7]
This highlights the importance of empirical determination of the optimal dose range in your specific cell model. A good starting point for a dose-response curve would be to use a logarithmic dilution series spanning from 0.1 nM to 10 µM.
Q3: What solvents are recommended for preparing this compound stock solutions?
This compound exhibits good solubility in common organic solvents but is poorly soluble in aqueous solutions. For creating high-concentration stock solutions, the following solvents are recommended:
It is standard practice to prepare a high-concentration stock (e.g., 10 mM in DMSO) and then perform serial dilutions in the appropriate cell culture medium for the final working concentrations. Always ensure the final solvent concentration in your assay is low (typically <0.5%) and consistent across all wells to avoid solvent-induced artifacts.
Q4: How should I store this compound solutions?
For long-term storage, it is recommended to store the solid compound at -20°C, where it can be stable for at least four years.[5] Stock solutions prepared in solvents like DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months or -20°C for one month.[4]
Troubleshooting Guide
This guide addresses common issues encountered when generating a dose-response curve for this compound.
Issue 1: No response or significantly weaker than expected activity.
-
Question: My assay shows no or very low response to this compound, even at high concentrations. What could be wrong?
-
Answer: This is a common issue that can stem from several factors:
-
Compound Solubility: this compound may have precipitated out of your aqueous assay medium, especially at higher concentrations. Visually inspect the wells (especially the highest concentration) under a microscope for any signs of precipitation.
-
Cell Model: The target cells may not express sufficient levels of the Androgen Receptor (AR). Verify AR expression in your cell line via qPCR, Western blot, or by using a positive control like Dihydrotestosterone (DHT).
-
Compound Integrity: The compound may have degraded. Ensure it was stored correctly. Prepare a fresh stock solution from the solid compound.
-
Assay Sensitivity: The chosen endpoint may not be sensitive enough to detect the effects of AR modulation in your system. Consider using a more direct readout, such as a reporter gene assay.
-
Receptor Desensitization: Prolonged or continuous exposure to an agonist can sometimes lead to receptor desensitization or downregulation.[8] While less common in typical dose-response assays, it can be a factor in longer-term studies.
-
Issue 2: High variability between replicate wells.
-
Question: I am observing a large amount of scatter in my data, making the dose-response curve unreliable. How can I improve reproducibility?
-
Answer: High variability often points to technical inconsistencies in the assay setup:
-
Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension before plating and that the cell count is accurate. Inconsistent cell numbers per well is a major source of variability.
-
Pipetting Errors: Inaccurate serial dilutions or additions to the plate can dramatically affect results. Use calibrated pipettes and consider using automated liquid handlers for high-throughput experiments.
-
Edge Effects: Cells in the outer wells of a microplate can behave differently due to temperature and evaporation gradients. Avoid using the outermost wells or fill them with sterile PBS/media to create a humidity barrier.
-
Compound Precipitation: Inconsistent precipitation across replicate wells can lead to high variability. Ensure the compound is fully dissolved in the final assay medium. A brief sonication of the stock solution before dilution may help.
-
Issue 3: A bell-shaped (hormetic) curve or cytotoxicity is observed at high concentrations.
-
Question: The response increases with dose but then drops off at the highest concentrations. Is this expected?
-
Answer: A bell-shaped curve or a sharp drop in response is typically indicative of off-target effects or cytotoxicity.
-
Compound Cytotoxicity: At high concentrations, this compound may induce cell death, which would decrease the signal from viability or reporter assays. Run a parallel cytotoxicity assay (e.g., CellTiter-Glo®, LDH release) to assess cell health at each concentration.
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is well below the toxic threshold for your cell line. Include a "vehicle-only" control at the highest solvent concentration used in your dilution series.
-
Compound Precipitation: Precipitated compound can be cytotoxic to cells.[5] Check for precipitates and lower the maximum concentration in your dose range if necessary.
-
Experimental Protocols & Data Presentation
Protocol: AR-Mediated Transcriptional Activation Assay
This protocol describes a luciferase reporter gene assay to quantify the dose-dependent activation of the Androgen Receptor by this compound.
1. Materials:
-
Cell Line: PC3(AR)2 or another suitable cell line stably expressing the human Androgen Receptor and an androgen-responsive reporter construct (e.g., MMTV-luciferase).
-
Reagents: this compound powder, DMSO (anhydrous), cell culture medium (e.g., RPMI-1640), Fetal Bovine Serum (FBS), charcoal-stripped FBS, and a luciferase assay kit.
-
Equipment: 96-well white, clear-bottom tissue culture plates, luminometer.
2. Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a pre-optimized density (e.g., 10,000 cells/well) in media containing charcoal-stripped FBS to reduce background activation from endogenous hormones. Incubate for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform a serial dilution series (e.g., 1:10 or 1:3) in cell culture medium to create working solutions at 2x the final desired concentration.
-
Cell Treatment: Carefully remove the old media from the cells and add 100 µL of the compound working solutions to the appropriate wells. Include "vehicle-only" (DMSO) and "no treatment" controls.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's protocol using a luminometer.
Data Presentation
Quantitative data should be organized logically to facilitate analysis and interpretation.
Table 1: Example Raw Data from Luciferase Reporter Assay
| This compound (nM) | Replicate 1 (RLU) | Replicate 2 (RLU) | Replicate 3 (RLU) | Mean (RLU) | Std. Dev. |
|---|---|---|---|---|---|
| 0 (Vehicle) | 1,520 | 1,480 | 1,550 | 1,517 | 35.1 |
| 0.1 | 2,100 | 2,250 | 2,180 | 2,177 | 75.1 |
| 1.0 | 15,600 | 16,100 | 15,850 | 15,850 | 250.0 |
| 10.0 | 85,300 | 84,500 | 86,100 | 85,300 | 800.0 |
| 100.0 | 98,900 | 99,800 | 99,200 | 99,300 | 458.3 |
| 1000.0 | 101,500 | 100,800 | 101,100 | 101,133 | 351.2 |
Table 2: Calculated Dose-Response Curve Parameters
| Parameter | Value | 95% Confidence Interval |
|---|---|---|
| EC50 | 4.1 nM | 3.5 - 4.8 nM |
| Hill Slope | 1.2 | 1.0 - 1.4 |
| Top Plateau | 101,200 RLU | 100,500 - 101,900 RLU |
| Bottom Plateau | 1,500 RLU | 1,400 - 1,600 RLU |
| R-squared | 0.998 | N/A |
Visualizations
Signaling Pathway and Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GSK2881078 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. academic.oup.com [academic.oup.com]
- 4. abmole.com [abmole.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Comparison of the three SARMs RAD-140, GLPG0492 and this compound in two different in vitro bioassays, and in an in silico androgen receptor binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of the three SARMs RAD-140, GLPG0492 and this compound in two different in vitro bioassays, and in an in silico androgen receptor binding assay. | Sigma-Aldrich [merckmillipore.com]
- 8. fitscience.co [fitscience.co]
potential off-target effects of GSK-2881078
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of GSK-2881078. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a nonsteroidal, selective androgen receptor modulator (SARM). It is designed to selectively bind to androgen receptors (ARs) in specific tissues, primarily muscle and bone, to exert anabolic effects. This tissue selectivity aims to minimize the androgenic side effects observed with traditional anabolic steroids in tissues like the prostate.[1][2][3]
Q2: What are the most commonly reported potential off-target or undesirable effects of this compound in clinical studies?
The most frequently observed effects in clinical trials have been:
-
A decrease in high-density lipoprotein (HDL) cholesterol: This is a common effect seen with other SARMs as well.[4]
-
A decrease in sex hormone-binding globulin (SHBG): This has been consistently reported in clinical studies.
-
Transient elevations in liver enzymes: Specifically, reversible increases in alanine aminotransferase (ALT) have been noted.
Q3: Are there any other less common adverse events reported with this compound use?
Less common adverse events that have been reported in clinical trials include mild constipation, dyspepsia, and nausea.[4] In isolated cases, a drug-related rash and elevated creatine phosphokinase (CPK) following strenuous physical activity have been observed.[4]
Q4: How was the selectivity of this compound for the androgen receptor assessed preclinically?
Preclinical evaluation of this compound's selectivity involved in vitro bioassays. One study compared its activity to other SARMs using a yeast androgen screen and a reporter gene assay in human prostate carcinoma cells (PC3(AR)2). These assays measure the ability of the compound to activate the androgen receptor. The results demonstrated potent activation of the androgen receptor.[5][6]
Troubleshooting Guides
Investigating Unexpected Phenotypes in Preclinical Models
Issue: My in vitro or in vivo model treated with this compound is showing a phenotype that is not consistent with known androgen receptor activation.
Possible Cause: This could be due to an off-target effect of the compound. While this compound is selective for the androgen receptor, at higher concentrations, it may interact with other cellular targets.
Troubleshooting Steps:
-
Confirm On-Target Engagement: Use a technique like a cellular thermal shift assay (CETSA) to verify that this compound is engaging with the androgen receptor in your specific cell or tissue model.
-
Broad-Spectrum Off-Target Screening: To identify potential unintended targets, consider a broad-spectrum kinase profiling assay, as off-target kinase inhibition is a common phenomenon for small molecules. For a more comprehensive and unbiased view, mass spectrometry-based proteomics approaches can identify proteins that are thermally stabilized by this compound, indicating a binding interaction.
-
Transcriptomic Analysis: If you observe unexpected changes in gene expression via RNA sequencing, you can differentiate between on-target and off-target effects by comparing your data with known androgen receptor-regulated genes. Genes that are modulated but are not known AR targets may point to an off-target pathway.
Monitoring for Known Clinical Off-Target Effects
Issue: I am designing a clinical study with this compound and need to monitor for the known off-target effects.
Recommended Monitoring Protocols:
-
Lipid Panel:
-
Parameter to Measure: High-density lipoprotein (HDL) cholesterol.
-
Frequency: At baseline and periodically throughout the study. Increased frequency is recommended following dose escalations.
-
Method: Standard enzymatic colorimetric assays are typically used for routine clinical monitoring of HDL levels.
-
-
Liver Function Tests:
-
Parameters to Measure: Alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
-
Frequency: At baseline, with regular monitoring during the treatment period. If an elevation is observed (e.g., >3x the upper limit of normal), more frequent monitoring (e.g., weekly) is advised until resolution.
-
Method: Spectrophotometric assays based on the recommendations of the International Federation of Clinical Chemistry and Laboratory Medicine (IFCC) are standard.
-
-
Hormone Panel:
-
Parameter to Measure: Sex hormone-binding globulin (SHBG).
-
Frequency: At baseline and at selected time points during the study to assess the pharmacodynamic effect of this compound.
-
Method: Immunoassays, such as chemiluminescence immunoassays (CLIA) or enzyme-linked immunosorbent assays (ELISA), are commonly used.
-
Data Presentation
Table 1: Summary of Reported Changes in HDL Cholesterol and SHBG with this compound
| Parameter | Population | Dose | Mean Change from Placebo | 95% Confidence Interval | Citation |
| HDL Cholesterol | Postmenopausal Women | 0.35 mg | -0.518 mmol/L | -0.703 to -0.334 mmol/L | [4] |
| SHBG | Postmenopausal Women | 0.35 mg | -39.1 nmol/L | -48.5 to -29.7 nmol/L | [4] |
Experimental Protocols
General Protocol for In Vitro Androgen Receptor Activation Assay (Reporter Gene Assay)
This is a generalized protocol based on common laboratory practices for assessing SARM activity.
-
Cell Culture: PC3(AR)2 cells, which are human prostate cancer cells engineered to express the androgen receptor, are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Transfection: Cells are transiently transfected with a reporter plasmid containing an androgen-responsive element (ARE) linked to a luciferase reporter gene.
-
Treatment: Following transfection, cells are treated with varying concentrations of this compound, a positive control (e.g., dihydrotestosterone), and a vehicle control (e.g., DMSO).
-
Lysis and Luciferase Assay: After a suitable incubation period (e.g., 24 hours), the cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: The relative light units (RLUs) are normalized to a control, and the dose-response curve is plotted to determine the EC50 value, which represents the concentration at which this compound elicits 50% of its maximal activity.
Visualizations
Caption: Signaling pathway of this compound activating the androgen receptor.
Caption: Workflow for investigating potential off-target effects of this compound.
References
- 1. Selective androgen receptor modulators activate the canonical prostate cancer androgen receptor program and repress cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective androgen receptor modulators in preclinical and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective androgen receptor modulators: the future of androgen therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of the three SARMs RAD-140, GLPG0492 and this compound in two different in vitro bioassays, and in an in silico androgen receptor binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
GSK-2881078 Technical Support Center: In Vivo Liver Enzyme Effects
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the in vivo effects of GSK-2881078 on liver enzymes. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during preclinical and clinical research.
Troubleshooting Guide: Managing and Interpreting Liver Enzyme Elevations
Researchers conducting in vivo studies with this compound may observe transient elevations in liver enzymes. This guide provides a structured approach to monitoring, interpreting, and managing these changes.
Issue: Elevated Alanine Aminotransferase (ALT) or Aspartate Aminotransferase (AST) Levels Observed Post-Treatment
-
Step 1: Confirm the Finding. Repeat the liver function tests (LFTs) to rule out sample error or transient, clinically insignificant fluctuations.
-
Step 2: Correlate with Dosage and Duration. Analyze the timing and magnitude of the elevation in relation to the dosing regimen of this compound. Elevations have been noted to be dose-dependent.[1][2]
-
Step 3: Assess Clinical Significance. Evaluate the subject for any clinical signs of liver injury, such as jaundice, abdominal pain, or nausea. In human studies, observed elevations of ALT were generally transient.[1][2]
-
Step 4: Rule Out Confounding Factors. Investigate other potential causes of liver enzyme elevation, including co-administered medications, underlying health conditions (e.g., non-alcoholic fatty liver disease), or recent strenuous physical exercise, which can elevate creatine phosphokinase and sometimes aminotransferases.[3]
-
Step 5: Monitor and Follow-Up. Continue regular monitoring of LFTs. In clinical trials, these elevations were often reversible upon discontinuation of the drug.[4]
Frequently Asked Questions (FAQs)
Q1: Have elevations in liver enzymes been reported in clinical trials of this compound?
A1: Yes, transient elevations in alanine aminotransferase (ALT) have been observed in clinical trials involving this compound.[1][2] These changes were generally well-tolerated, and no serious adverse events related to liver function were reported.[1][2] A systematic review of safety data for various Selective Androgen Receptor Modulators (SARMs), including this compound, noted that elevations in liver enzymes are a known class effect.[4]
Q2: What is the typical magnitude and duration of liver enzyme elevations seen with this compound?
A2: The available data from a Phase 1b study indicates that the elevations in ALT were transient.[1][2] Specific fold-increases over the upper limit of normal (ULN) are detailed in the quantitative data summary below. The elevations tended to resolve, but continuous monitoring is recommended.
Q3: Are there any known risk factors for developing elevated liver enzymes with this compound?
A3: While specific risk factors for this compound-induced liver enzyme elevation are not definitively established, general risk factors for drug-induced liver injury (DILI) should be considered. These can include pre-existing liver conditions, concurrent use of other potentially hepatotoxic medications, and alcohol consumption.[5]
Q4: What monitoring protocols for liver function are recommended during in vivo studies with this compound?
A4: Based on clinical trial designs, regular monitoring of liver function tests (LFTs), including ALT, AST, alkaline phosphatase (ALP), and bilirubin, is recommended.[2][5][6] Baseline measurements should be taken before initiating treatment, followed by periodic monitoring throughout the study and during a follow-up period after the cessation of dosing.
Quantitative Data Summary
The following tables summarize the reported effects of this compound on liver enzymes from clinical studies.
Table 1: Summary of Alanine Aminotransferase (ALT) Changes in a Phase 1b Study [2]
| Treatment Group | Change from Baseline in ALT | Observations |
| This compound (various doses) | Increases observed | Alterations were primarily in ALT and AST, with ALT being most affected. |
| Placebo | Not specified | Compared to placebo, this compound showed greater lean mass accrual. |
Note: The publication mentions that both ALT and AST demonstrated increases, with ALT being the most affected, but does not provide specific mean changes or statistical significance in the accessible text.
Table 2: Incidence of ALT Elevation in SARM Clinical Trials [4]
| Compound | Study (Clark et al.) | Study (Neil et al.) |
| GSK2881078 | 4.3% of subjects with ALT elevation | 62.9% of subjects with ALT elevation |
This systematic review highlights the variability in reported ALT elevations across different studies of the same compound.
Experimental Protocols
Protocol: Phase 1b Safety and Tolerability Study of this compound in Healthy Older Adults [1][2]
-
Study Design: Randomized, placebo-controlled, parallel-group, repeat-dose, dose-escalation study.
-
Participants: Healthy older males and postmenopausal females.
-
Dosing Regimen: Dosing at each level was administered twice daily for the first 3 days, followed by once-daily dosing for up to 53 days.
-
Liver Function Monitoring: Plasma samples were collected to assay for liver function tests, including ALT and AST. The specific time points for collection were at screening, baseline, and periodically throughout the treatment and follow-up phases.
-
Analytical Method: Plasma samples were analyzed using validated analytical methods, likely standard enzymatic assays for liver function markers.
Visualizations
Below are diagrams illustrating the experimental workflow for monitoring liver safety and the logical relationship for investigating liver enzyme elevations.
Caption: Experimental workflow for monitoring liver enzymes in a clinical trial.
Caption: Logical workflow for investigating elevated liver enzymes during a study.
References
- 1. GSK2881078, a SARM, Produces Dose-Dependent Increases in Lean Mass in Healthy Older Men and Women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
Technical Support Center: Managing HDL Cholesterol Changes with GSK-2881078
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for managing and understanding the effects of GSK-2881078 on High-Density Lipoprotein (HDL) cholesterol.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of this compound on HDL cholesterol levels?
A1: Administration of this compound has been consistently shown to cause a dose-dependent reduction in HDL cholesterol levels in both men and postmenopausal women. This is a known class effect of Selective Androgen Receptor Modulators (SARMs).
Q2: What is the magnitude of the expected HDL cholesterol decrease?
A2: The extent of HDL cholesterol reduction is dose-dependent. Clinical trial data for this compound has shown a statistically significant lowering of HDL. For instance, in one study, women receiving a 0.35 mg dose of this compound exhibited an average decrease in HDL cholesterol of -0.518 mmol/L compared to placebo.[1] The reduction can range from 30% to 45% from baseline, and this effect appears to be saturable at higher doses.
Q3: What is the proposed mechanism for this compound-induced HDL cholesterol reduction?
A3: this compound, as a SARM, selectively binds to androgen receptors. This interaction is believed to influence lipid metabolism primarily through two mechanisms:
-
Increased Hepatic Lipase Activity: Androgen receptor activation can lead to an increase in the activity of hepatic triacylglycerol lipase (HTGL). HTGL is an enzyme that plays a crucial role in the catabolism of HDL particles, leading to lower circulating levels of HDL cholesterol.
-
Suppression of Apolipoprotein A1 (ApoA1): ApoA1 is the primary protein component of HDL particles and is essential for their formation and function. Androgen receptor activation may suppress the synthesis of ApoA1, thereby reducing the production of new HDL particles.
Q4: Are the changes in HDL cholesterol reversible upon discontinuation of this compound?
A4: Yes, the reduction in HDL cholesterol observed with this compound has been reported to be reversible upon cessation of treatment.
Q5: Should I be concerned about the pro-atherogenic potential of reduced HDL cholesterol during my experiments?
A5: While low HDL cholesterol is traditionally considered a risk factor for cardiovascular disease, the clinical significance of SARM-induced HDL reduction is not yet fully understood. Some research suggests that the functional capacity of the remaining HDL particles may not be impaired.[2] It is crucial to monitor the complete lipid profile and consider the context of your specific experimental model.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Greater than expected decrease in HDL cholesterol | High sensitivity of the experimental model to this compound. Incorrect dosing or formulation preparation. | Verify the dose and concentration of this compound. Ensure proper formulation and administration techniques. Consider performing a dose-response study in your model to establish sensitivity. |
| High variability in HDL cholesterol measurements between subjects/animals | Inconsistent fasting state before blood collection. Improper sample handling and storage. Analytical variability. | Ensure a consistent fasting period (e.g., 12-14 hours) for all subjects before blood sampling. Follow standardized procedures for plasma/serum separation and storage. Use a validated and well-controlled assay for HDL cholesterol measurement. |
| No significant change in HDL cholesterol observed | Insufficient dose of this compound. Short duration of treatment. Low statistical power. | Review the literature for effective dose ranges in similar models. Extend the duration of the treatment period. Increase the sample size to ensure adequate statistical power. |
| Difficulty interpreting changes in other lipid parameters (e.g., LDL, Triglycerides) | This compound can have variable effects on other lipid components. | Measure the complete lipid profile, including total cholesterol, LDL cholesterol, and triglycerides. Analyze the changes in the context of the known mechanism of action of SARMs. |
Data Presentation
Table 1: Dose-Dependent Effect of this compound on HDL Cholesterol in Humans
| Sex | Dose of this compound | Mean Change in HDL Cholesterol from Baseline/Placebo | Reference |
| Men | 0.05 mg | Data not fully reported, but a dose-response effect was observed. | Clark et al. |
| Men | 0.08 mg | Data not fully reported, but a dose-response effect was observed. | Clark et al. |
| Men | 0.24 mg | Data not fully reported, but a dose-response effect was observed. | Clark et al. |
| Men | 0.48 mg | Data not fully reported, but a dose-response effect was observed. | Clark et al. |
| Men | 0.75 mg | Data not fully reported, but a dose-response effect was observed. | Clark et al. |
| Women | 0.24 mg | Data not fully reported, but a dose-response effect was observed. | Clark et al. |
| Women | 0.35 mg | -0.518 mmol/L (difference from placebo) | [1] |
Note: The available public data is limited. Researchers should generate their own dose-response curves for their specific experimental models.
Experimental Protocols
1. Measurement of HDL Cholesterol (Precipitation Method)
This protocol is a standard method for the isolation and quantification of HDL cholesterol in serum or plasma.
a. Principle: Low-density lipoproteins (LDL) and very-low-density lipoproteins (VLDL) are selectively precipitated from the sample by the addition of a precipitating agent (e.g., phosphotungstic acid and magnesium chloride). After centrifugation, the cholesterol content of the remaining HDL in the supernatant is measured using an enzymatic colorimetric assay.
b. Materials:
-
Serum or plasma samples (collected after a 12-14 hour fast)
-
Precipitating Reagent (e.g., phosphotungstic acid 0.55 mmol/L, magnesium chloride 25 mmol/L)
-
Cholesterol enzymatic assay kit (containing cholesterol esterase, cholesterol oxidase, peroxidase, and a chromogenic substrate)
-
Centrifuge
-
Spectrophotometer
c. Procedure:
-
Precipitation:
-
To 200 µL of serum or plasma in a microcentrifuge tube, add 500 µL of Precipitating Reagent.
-
Vortex the mixture thoroughly for 30 seconds.
-
Incubate at room temperature for 10 minutes.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated LDL and VLDL.
-
-
Cholesterol Measurement:
-
Carefully collect the supernatant containing the HDL fraction.
-
Follow the instructions of the enzymatic cholesterol assay kit to measure the cholesterol concentration in the supernatant.
-
The result will be the HDL cholesterol concentration.
-
2. Clinical Trial Dosing Regimen Example (from Clark et al.)
-
Men: Repeat-dose cohorts received 0.05 mg, 0.08 mg, 0.24 mg, 0.48 mg, or 0.75 mg of GSK2881078 or placebo.
-
Women: Repeat-dose cohorts received 0.24 mg or 0.35 mg of GSK2881078 or placebo.
-
Administration: Oral.
Mandatory Visualizations
Caption: Proposed signaling pathway of this compound leading to reduced HDL cholesterol.
Caption: Experimental workflow for assessing HDL cholesterol changes in a clinical study.
References
Technical Support Center: GSK-2881078 Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing GSK-2881078 in various assays. Our aim is to address common challenges related to reproducibility and provide actionable solutions to ensure reliable and consistent experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a non-steroidal, selective androgen receptor modulator (SARM). It binds to the androgen receptor (AR) and induces a specific conformational change that leads to the tissue-selective modulation of gene expression.[1][2][3][4] This selective activity makes it a subject of interest for conditions such as muscle wasting.[1][5]
Q2: I am observing a significant difference in the EC50 value of this compound between my yeast androgen screen and my mammalian reporter gene assay. Is this expected?
Yes, this is a known challenge. Published data indicates a significant discrepancy in the EC50 values of this compound between a yeast androgen screen (4.44 µM) and a reporter gene assay in PC3(AR)2 cells (3.99 nM).[2][6] This highlights a potential reproducibility issue between different assay systems. The troubleshooting guides below provide potential reasons and solutions for such discrepancies.
Q3: What are the recommended solvent and storage conditions for this compound?
This compound is soluble in DMSO.[2][7][8] For long-term storage, it is recommended to store the compound as a powder at -20°C. Stock solutions in DMSO can be stored at -80°C for up to a year.[7] Avoid repeated freeze-thaw cycles.
Q4: Are there any known off-target effects of this compound that could interfere with my cell-based assays?
While this compound is designed to be a selective androgen receptor modulator, the potential for off-target effects in cell-based assays should always be considered.[9] It is good practice to include appropriate controls to monitor for such effects. This can include using cell lines that do not express the androgen receptor or using an antagonist to block the AR-mediated effects.
Troubleshooting Guides
Issue 1: High Variability in EC50 Values Between Experiments
| Potential Cause | Troubleshooting Steps |
| Cell Line Instability | - Ensure consistent cell passage number for all experiments. High-passage number cells can exhibit altered receptor expression and signaling. - Regularly perform cell line authentication to confirm identity and rule out cross-contamination. - Monitor cell health and morphology. Do not use cells that are over-confluent or have been in culture for extended periods without passaging. |
| Inconsistent Compound Preparation | - Prepare fresh dilutions of this compound from a validated stock solution for each experiment. - Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects cell viability (typically <0.5%). - Verify the concentration of your stock solution periodically. |
| Assay Plate Edge Effects | - Avoid using the outer wells of the assay plate, as these are more prone to evaporation and temperature fluctuations. - Ensure proper humidification in the incubator to minimize evaporation. - Consider using plates with moats that can be filled with sterile water. |
| Variability in Reagent Dispensing | - Calibrate and regularly maintain pipettes. - Use a new set of pipette tips for each reagent and dilution. - For multi-well plates, use a multichannel pipette or an automated liquid handler for consistent dispensing. |
Issue 2: Discrepancy in Bioactivity Between Different Assay Systems (e.g., Yeast vs. Mammalian)
| Potential Cause | Troubleshooting Steps |
| Differences in Cellular Machinery | - Yeast cells lack the full complement of human co-regulators that interact with the androgen receptor. This can lead to altered transcriptional activation profiles for SARMs compared to mammalian cells. - Recognize that the cellular environment plays a crucial role in the activity of SARMs. Results from yeast-based assays should be confirmed in a more physiologically relevant mammalian cell system.[10] |
| Compound Permeability and Efflux | - The cell wall of yeast may limit the intracellular concentration of this compound compared to mammalian cells. - Mammalian cells may possess efflux pumps that can actively transport the compound out of the cell, affecting its apparent potency. |
| Impact of Serum Proteins | - Assays performed in the presence of serum may show reduced potency of this compound due to binding to serum proteins like albumin, which reduces the free concentration of the compound available to bind to the androgen receptor.[11][12][13] - If possible, perform assays in serum-free media or use charcoal-stripped serum to minimize this effect. If serum is required, maintain a consistent serum concentration across all experiments. |
Issue 3: Low or No Response to this compound
| Potential Cause | Troubleshooting Steps |
| Compound Degradation or Precipitation | - Ensure proper storage of this compound stock solutions. - Visually inspect the assay plate for any signs of compound precipitation, especially at higher concentrations. - Test the stability of this compound in your specific cell culture medium over the time course of the experiment.[14] |
| Low Androgen Receptor Expression | - Confirm the expression of the androgen receptor in your cell line using methods like Western blotting or qPCR. - For transient transfection assays, optimize the amount of AR expression vector used. |
| Suboptimal Assay Conditions | - Optimize the incubation time with this compound. - Ensure the reporter gene system is sensitive enough to detect the expected level of activation. - Include a positive control (e.g., dihydrotestosterone) to confirm that the assay system is responsive. |
Data Presentation
Table 1: Reported In Vitro Activity of this compound
| Assay System | Cell Line | Endpoint | EC50 | Reference |
| Reporter Gene Assay | PC3(AR)2 | Transcriptional Activation | 3.99 nM | [2][8] |
| Yeast Androgen Screen | Saccharomyces cerevisiae | Transcriptional Activation | 4.44 µM | [2][6] |
Experimental Protocols
Protocol 1: PC3-AR Reporter Gene Assay
This protocol is a general guideline and should be optimized for your specific laboratory conditions.
-
Cell Culture: Culture PC3 cells stably expressing the androgen receptor (PC3-AR) in appropriate growth medium supplemented with serum and antibiotics. Maintain cells in a humidified incubator at 37°C and 5% CO2.
-
Cell Seeding: Seed PC3-AR cells into 96-well plates at a density that will result in 70-80% confluency at the time of the assay.
-
Compound Preparation: Prepare a serial dilution of this compound in serum-free medium. The final DMSO concentration should be kept below 0.5%. Include a vehicle control (DMSO only) and a positive control (e.g., dihydrotestosterone).
-
Treatment: Remove the growth medium from the cells and add the compound dilutions. Incubate for 18-24 hours.
-
Lysis and Reporter Gene Measurement: Lyse the cells and measure the activity of the reporter gene (e.g., luciferase) according to the manufacturer's instructions.
-
Data Analysis: Normalize the reporter gene activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to cell viability. Plot the dose-response curve and calculate the EC50 value.
Protocol 2: Yeast Androgen Screen (YAS)
This protocol is a general guideline for a yeast-based reporter assay.
-
Yeast Culture: Grow the yeast strain engineered to express the human androgen receptor and a reporter gene (e.g., lacZ) in appropriate selection media.
-
Assay Preparation: Dilute the overnight yeast culture to a specific optical density in fresh media.
-
Compound Exposure: In a 96-well plate, add the yeast suspension and serial dilutions of this compound. Include a vehicle control and a positive control.
-
Incubation: Incubate the plate at 30°C with shaking for 18-24 hours.
-
Reporter Gene Measurement: Measure the reporter gene activity (e.g., β-galactosidase activity using a colorimetric substrate).
-
Data Analysis: Plot the dose-response curve and calculate the EC50 value.[15][16]
Mandatory Visualizations
Caption: this compound activates the Androgen Receptor signaling pathway.
Caption: Workflow for determining the EC50 of this compound.
Caption: Troubleshooting logic for addressing inconsistent EC50 values.
References
- 1. GSK2881078 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. GSK2881078 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Comparison of the three SARMs RAD-140, GLPG0492 and this compound in two different in vitro bioassays, and in an in silico androgen receptor binding assay. | Sigma-Aldrich [merckmillipore.com]
- 7. selleckchem.com [selleckchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. benchchem.com [benchchem.com]
- 10. SERMs and SARMs: detection of their activities with yeast based bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of Serum on Electrochemical Detection of Bioassays having Ag Nanoparticle Labels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Impact of Serum Proteins on the Uptake and RNAi Activity of GalNAc-Conjugated siRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Yeast Estrogen and Androgen Screens | Ecotox Centre [ecotoxcentre.ch]
- 16. XenoScreen XL YAS - Yeast Androgen Screen - Test Kit for the Detectio [xenometrix.ch]
appropriate negative controls for GSK-2881078 experiments
Welcome to the technical support center for GSK-2881078, a selective androgen receptor modulator (SARM). This guide provides researchers, scientists, and drug development professionals with detailed information on selecting and using appropriate negative controls in experiments involving this compound to ensure the validity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a nonsteroidal, selective androgen receptor modulator (SARM).[1][2] It functions as a partial or full agonist of the androgen receptor (AR), depending on the tissue type. Its primary mechanism of action is to bind to the AR and induce AR-mediated transcriptional activation, leading to anabolic effects, particularly in muscle tissue.[1][3] This makes it a compound of interest for studying muscle wasting conditions and cachexia.[1][2]
Q2: Why are negative controls crucial in my this compound experiments?
Q3: What are the primary types of negative controls I should consider for my this compound experiments?
A3: For robust experimental design, you should consider a multi-level approach to negative controls:
-
Vehicle Control: To account for any effects of the solvent used to dissolve this compound.
-
Mechanism-Specific (On-Target) Control: To confirm that the observed effects are mediated through the androgen receptor.
-
Inactive Molecule Control: To rule out off-target effects related to the chemical structure of this compound.
Troubleshooting Guide
Solution: This is a common challenge in pharmacological studies. To dissect the specificity of the observed effects, a systematic approach using appropriate negative controls is necessary.
Step 1: Verify the Efficacy of Your Vehicle Control.
Ensure that the vehicle control group (cells or animals treated with the solvent alone) does not show the same effect as the this compound-treated group. If it does, the vehicle itself may be causing the effect, and a different, more inert vehicle should be considered.
Step 2: Implement a Mechanism-Specific Negative Control.
To confirm that the effects of this compound are mediated by the androgen receptor, you can use a competitive antagonist.
-
Recommended Control: Bicalutamide is a non-steroidal androgen receptor antagonist that can inhibit the AR-mediated transcriptional activation induced by this compound.[3]
-
Experimental Approach: Co-treat your cells or animals with this compound and an excess of Bicalutamide. If the effect observed with this compound alone is diminished or abolished in the presence of Bicalutamide, this strongly suggests the effect is on-target (i.e., AR-mediated).
Step 3: Address Potential Off-Target Effects.
It is possible that the chemical structure of this compound could interact with other cellular targets.
-
Ideal Control (Availability Pending): The most rigorous control would be a structurally similar but biologically inactive analog of this compound. As of the latest information, a specific inactive enantiomer or diastereomer for this compound is not commercially available.
-
Alternative Approach: In the absence of a specific inactive analog, consider using a structurally different SARM with a known profile as a comparator. However, this does not directly control for off-target effects of the this compound chemical scaffold.
Step 4: Monitor for Known SARM Class Side Effects.
SARMs as a class have been associated with certain side effects. Monitoring for these can help identify potential off-target or systemic effects.
-
Known Effects: Reductions in high-density lipoprotein (HDL) and transient elevations in liver enzymes (e.g., alanine aminotransferase) have been reported for this compound and other SARMs.[4][5]
-
Monitoring: In in vivo studies, it is advisable to include endpoints to measure lipid profiles and liver function markers.
Data Presentation: Summary of Recommended Negative Controls
| Control Type | Purpose | In Vitro Application | In Vivo Application | Expected Outcome |
| Vehicle Control | To control for the effects of the solvent. | The same concentration of the vehicle (e.g., DMSO) used to dissolve this compound. | Administration of the vehicle solution without this compound. | No significant biological effect compared to untreated controls. |
| Mechanism-Specific Control | To confirm the effect is mediated by the androgen receptor. | Co-treatment with Bicalutamide. | Co-administration with Bicalutamide. | Attenuation or complete inhibition of the this compound-induced effect. |
| Inactive Molecule Control | To rule out non-specific, off-target effects of the chemical scaffold. | A structurally similar, biologically inactive analog (if available). | A structurally similar, biologically inactive analog (if available). | No significant biological effect. |
Experimental Protocols
In Vitro Experiment: Inhibition of this compound-induced Androgen Receptor Activity
Objective: To demonstrate that the activity of this compound is mediated by the androgen receptor using Bicalutamide as a negative control.
Cell Line: A human cell line expressing the androgen receptor (e.g., PC3-AR).
Materials:
-
This compound
-
Bicalutamide
-
Vehicle (e.g., DMSO)
-
Cell culture medium and supplements
-
Reporter gene assay system for AR activity (e.g., luciferase-based)
Protocol:
-
Cell Seeding: Plate PC3-AR cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of Bicalutamide in DMSO.
-
Create serial dilutions of this compound in cell culture medium.
-
Prepare a solution of Bicalutamide in cell culture medium at a concentration sufficient to antagonize the AR (e.g., 1-10 µM).
-
-
Treatment Groups:
-
Vehicle Control: Treat cells with the same concentration of DMSO used in the highest concentration of this compound.
-
This compound Only: Treat cells with a range of concentrations of this compound.
-
Bicalutamide Only: Treat cells with the chosen concentration of Bicalutamide.
-
Co-treatment: Treat cells with the range of concentrations of this compound in the presence of a fixed concentration of Bicalutamide.
-
-
Incubation: Incubate the cells for 24-48 hours.
-
Assay: Perform the reporter gene assay according to the manufacturer's instructions to measure AR transcriptional activity.
-
Data Analysis: Compare the AR activity in the different treatment groups. A significant reduction in this compound-induced activity in the co-treatment group compared to the this compound only group indicates on-target activity.
In Vivo Experiment: Vehicle and Mechanism-Specific Controls
Objective: To assess the in vivo efficacy of this compound on muscle mass with appropriate negative controls.
Animal Model: Castrated male mouse or rat model (to reduce endogenous androgen levels).
Materials:
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose or a solution of DMSO, PEG300, Tween 80, and saline).
-
Bicalutamide (for mechanism-specific control group).
Protocol:
-
Animal Acclimation and Grouping: Acclimate castrated animals and randomly assign them to treatment groups (n=8-10 per group).
-
Treatment Groups:
-
Sham Control: Non-castrated animals receiving vehicle.
-
Vehicle Control: Castrated animals receiving the vehicle solution.
-
This compound: Castrated animals receiving this compound at the desired dose.
-
Mechanism-Specific Control: Castrated animals receiving both this compound and Bicalutamide.
-
-
Administration: Administer the treatments daily via oral gavage for a specified period (e.g., 2-4 weeks).
-
Monitoring: Monitor animal health and body weight regularly.
-
Endpoint Analysis: At the end of the study, euthanize the animals and dissect specific muscles (e.g., levator ani, gastrocnemius) and weigh them.
-
Data Analysis: Compare the muscle weights between the different groups. An increase in muscle mass in the this compound group compared to the vehicle control, which is attenuated in the co-treatment group, confirms on-target in vivo efficacy.
Visualizations
Caption: Workflow for in vitro validation of this compound's on-target activity.
Caption: Simplified signaling pathway of this compound and the inhibitory action of Bicalutamide.
Caption: Decision tree for interpreting results using different negative controls.
References
- 1. Additive antitumor effects of the epidermal growth factor receptor tyrosine kinase inhibitor, gefitinib (Iressa), and the nonsteroidal antiandrogen, bicalutamide (Casodex), in prostate cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Preclinical Characterization of the Selective Androgen Receptor Modulator (SARM) RAD140 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Pharmacology of bicalutamide - Wikipedia [en.wikipedia.org]
- 5. Selective Androgen Receptor Modulators (SARMs) as Function Promoting Therapies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: GSK-2881078 Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in animal studies involving the selective androgen receptor modulator (SARM), GSK-2881078.
Troubleshooting Guides
Variability in animal studies can arise from numerous factors, from compound formulation to animal handling. This section addresses specific issues that may be encountered during experiments with this compound.
Issue 1: Inconsistent Compound Efficacy or Bioavailability
Question: We are observing high variability in the anabolic effects of this compound between animals in the same cohort. What could be the cause?
Answer: Inconsistent efficacy is often linked to issues with the formulation and administration of this compound. As a non-steroidal SARM, its solubility and stability in dosing vehicles are critical for consistent exposure.
Potential Causes and Troubleshooting Steps:
-
Improper Vehicle Selection: this compound is orally active, and for oral gavage, a uniform and stable suspension or solution is crucial.[1]
-
Recommendation: A common vehicle for oral administration of SARMs in rodents is a suspension in 0.5% to 1% methylcellulose in sterile water. For subcutaneous injections, a solution of dimethyl sulfoxide (DMSO) and polyethylene glycol 300 (PEG 300) has been used for other SARMs.
-
-
Inadequate Formulation Preparation: Incorrect preparation can lead to inconsistent concentrations and precipitation of the compound.
-
Recommendation: Ensure the vehicle is prepared fresh daily, if stability data is unavailable. When using a suspension, vortex thoroughly before each animal is dosed to ensure homogeneity. For solutions, visually inspect for any precipitation before administration.
-
-
Incorrect Administration Technique: Improper oral gavage can lead to aspiration or incomplete dosing.
-
Recommendation: Ensure personnel are properly trained in oral gavage techniques for the specific animal model. The use of appropriate gavage needle size and length is critical to prevent injury and ensure the full dose reaches the stomach.
-
Data on Common Oral Gavage Vehicles for Rodents:
| Vehicle Component | Concentration | Suitability for SARMs | Key Considerations |
| Methylcellulose | 0.5% - 1% (w/v) in water | High | Forms a stable suspension for many compounds. Requires thorough mixing. |
| Carboxymethylcellulose (CMC) | 0.5% - 2% (w/v) in water | High | Similar to methylcellulose, can form gels at higher concentrations. |
| Polyethylene Glycol 300/400 (PEG 300/400) | Varies | Moderate to High | Can be used as a co-solvent to improve solubility. |
| Dimethyl Sulfoxide (DMSO) | <10% in final formulation | Moderate | Used as a co-solvent, but can have pharmacological effects at higher concentrations. |
Issue 2: Unexpected Adverse Events or Toxicity
Question: Some of our animals are showing signs of distress (e.g., lethargy, weight loss beyond expected cachexia model progression) after this compound administration. How can we troubleshoot this?
Answer: While this compound has been reported to be generally well-tolerated in preclinical and clinical studies, adverse effects can occur, sometimes related to the vehicle or administration procedure.
Potential Causes and Troubleshooting Steps:
-
Vehicle Toxicity: Some vehicles, particularly at high concentrations or with repeated dosing, can cause local irritation or systemic toxicity.
-
Recommendation: Run a vehicle-only control group to assess the tolerability of the chosen formulation. If using DMSO, keep the final concentration as low as possible.
-
-
Administration Stress: Repeated handling and procedures like oral gavage can induce stress, leading to weight loss and other physiological changes that can confound results.
-
Recommendation: Acclimatize animals to handling and sham dosing (dosing with vehicle only) before the start of the experiment. Ensure all procedures are performed by experienced personnel to minimize stress.
-
-
Compound-Related Effects: While this compound is designed to be tissue-selective, off-target effects can occur, particularly at higher doses.
-
Recommendation: Review the literature for known side effects of SARMs. Consider performing a dose-response study to identify the optimal therapeutic window with minimal adverse effects.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended animal model for studying the efficacy of this compound on muscle wasting?
A1: The most relevant animal models for studying muscle wasting (cachexia or sarcopenia) in the context of this compound's intended therapeutic use include:
-
Orchiectomized (Castrated) Rodent Model: This is a classic model to study the anabolic and androgenic effects of SARMs.[2] Castration induces muscle atrophy due to testosterone deficiency, providing a clear background to assess the anabolic activity of this compound on muscle tissue while also evaluating its androgenic effect on tissues like the prostate.
-
Cancer Cachexia Models: Tumor-bearing mice or rats (e.g., using colon (ApcMin/+), lung, or pancreatic cancer cell lines) that develop cachexia are excellent models to test the efficacy of this compound in a disease-relevant context.
-
Age-Related Sarcopenia Models: Aged rodents naturally exhibit a decline in muscle mass and function, providing a model to study the potential of this compound to counteract sarcopenia.
Q2: What is the general mechanism of action of this compound?
A2: this compound is a non-steroidal selective androgen receptor modulator (SARM). It binds to the androgen receptor (AR) and acts as a partial agonist in androgenic tissues (like the prostate) and a full agonist in anabolic tissues (such as muscle and bone). This tissue selectivity is a key feature of SARMs, aiming to provide the therapeutic benefits of androgens with fewer side effects.
Caption: this compound binds to the Androgen Receptor, leading to tissue-selective gene transcription.
Q3: Can you provide a general experimental protocol for a this compound study in an orchiectomized rat model?
A3: The following is a generalized protocol based on common practices for SARM studies. Specific doses and durations should be optimized for your particular research question.
Experimental Protocol: Efficacy of this compound in Orchiectomized Rats
-
Animal Model:
-
Species: Sprague-Dawley or Wistar rats.
-
Sex: Male.
-
Age: 8-10 weeks at the time of surgery.
-
Procedure: Bilateral orchiectomy (castration) is performed under anesthesia. A sham-operated control group should also be included. Allow a recovery period of at least one week before starting treatment.
-
-
Housing and Husbandry:
-
House animals individually or in small groups in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.
-
Provide ad libitum access to standard chow and water.
-
-
Experimental Groups (Example):
-
Group 1: Sham-operated + Vehicle.
-
Group 2: Orchiectomized + Vehicle.
-
Group 3: Orchiectomized + this compound (e.g., 0.3 mg/kg/day).[2]
-
Group 4: Orchiectomized + this compound (e.g., 1.0 mg/kg/day).
-
Group 5: Orchiectomized + this compound (e.g., 3.0 mg/kg/day).
-
-
This compound Formulation and Administration:
-
Vehicle: Prepare a 0.5% (w/v) solution of methylcellulose in sterile water.
-
Formulation: Calculate the required amount of this compound for each dose group. Suspend the powdered compound in the vehicle. Vortex vigorously before each administration to ensure a homogenous suspension. Prepare fresh daily.
-
Administration: Administer once daily via oral gavage at a consistent time each day. The volume should be based on the animal's body weight (e.g., 5 mL/kg).
-
-
Study Duration: A typical study duration to observe significant effects on muscle mass is 4 to 12 weeks.
-
Endpoint Measurements:
-
Body Weight: Record daily or several times per week.
-
Muscle Mass: At the end of the study, euthanize the animals and carefully dissect and weigh key muscles, such as the levator ani, gastrocnemius, and soleus.
-
Prostate Mass: Dissect and weigh the prostate gland to assess androgenic activity.
-
Other Analyses: Depending on the study goals, blood samples can be collected for pharmacokinetic analysis or biomarker assessment. Bone density can also be measured.
-
Caption: A typical experimental workflow for evaluating this compound in a rat castration model.
Q4: What are the key sources of variability in SARM animal studies and how can they be minimized?
A4: Minimizing variability is crucial for obtaining robust and reproducible data.
Key Sources of Variability and Mitigation Strategies:
| Source of Variability | Mitigation Strategy |
| Animal-Related Factors | |
| Genetic Background | Use a single, well-characterized strain of animals from a reputable vendor. |
| Age and Weight | Start with animals of a consistent age and weight range. |
| Sex | Be aware that sex differences in response to SARMs have been reported.[3] Studies may need to be powered to detect these differences or conducted in a single sex. |
| Health Status | Ensure all animals are healthy and free of pathogens before starting the study. |
| Environmental Factors | |
| Housing Conditions | Maintain consistent temperature, humidity, and light-dark cycles. |
| Diet | Use a standardized diet throughout the study. |
| Cage Density | House animals at a consistent density, as social stress can impact physiology. |
| Procedural Factors | |
| Dosing Formulation | Prepare dosing solutions/suspensions consistently and ensure homogeneity. |
| Administration Technique | Use standardized and well-practiced administration techniques (e.g., oral gavage). |
| Timing of Procedures | Perform all procedures (dosing, measurements) at the same time of day for all animals. |
| Experimenter Bias | Blind the experimenters to the treatment groups whenever possible, especially during endpoint analysis. |
digraph "Minimizing_Variability" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Key Areas for Minimizing Variability in this compound Animal Studies", splines=true, overlap=false, nodesep=0.5, ranksep=0.5, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#4285F4", arrowhead=normal];Variability [label="Sources of Variability", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Animal [label="Animal Factors", fillcolor="#FBBC05", fontcolor="#202124"]; Environment [label="Environmental Factors", fillcolor="#FBBC05", fontcolor="#202124"]; Procedure [label="Procedural Factors", fillcolor="#FBBC05", fontcolor="#202124"];
Strain [label="Strain", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; Age [label="Age/Weight", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; Sex [label="Sex", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"];
Housing [label="Housing", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; Diet [label="Diet", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"];
Formulation [label="Formulation", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; Administration [label="Administration", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; Blinding [label="Blinding", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"];
Variability -> Animal; Variability -> Environment; Variability -> Procedure;
Animal -> Strain; Animal -> Age; Animal -> Sex;
Environment -> Housing; Environment -> Diet;
Procedure -> Formulation; Procedure -> Administration; Procedure -> Blinding; }
Caption: A logical diagram illustrating the main sources of experimental variability.
References
- 1. Optimizing Ligand Efficiency of Selective Androgen Receptor Modulators (SARMs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety, pharmacokinetics and pharmacological effects of the selective androgen receptor modulator, GSK2881078, in healthy men and postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GSK2881078, a SARM, Produces Dose-Dependent Increases in Lean Mass in Healthy Older Men and Women - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating GSK-2881078 Detection by Mass Spectrometry: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the detection of GSK-2881078 using mass spectrometry. The information is designed to assist researchers in overcoming common challenges and ensuring accurate and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is mass spectrometry a preferred detection method?
A1: this compound is a nonsteroidal selective androgen receptor modulator (SARM) that has been investigated for its potential therapeutic benefits in conditions related to muscle wasting.[1][2][3] Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the preferred method for its detection and quantification in biological matrices due to its high sensitivity, selectivity, and ability to provide structural information.[4][5][6][7]
Q2: What are the primary metabolites of this compound observed in biological samples?
A2: The primary metabolic pathway for this compound is hydroxylation, leading to the formation of several hydroxy-metabolites.[8][9] Studies have shown that Phase II metabolism, such as glucuronidation, is not a significant metabolic route.[9][10] Therefore, when developing a quantitative assay, it is crucial to monitor for both the parent compound and its major hydroxylated metabolites.
Q3: What are the typical Multiple Reaction Monitoring (MRM) transitions for this compound and its internal standard?
A3: For quantitative analysis, specific MRM transitions are monitored. Based on published methods, the following transitions have been used:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 375 | 209 |
| [¹³C₃ ¹⁵N]-GSK-2881078 (Internal Standard) | 379 | 210 |
| Data from Clark et al. (2017)[4] |
Troubleshooting Guide
This section addresses specific issues that may arise during the LC-MS/MS analysis of this compound.
Issue 1: Poor Signal Intensity or No Detectable Peak for this compound
Possible Causes and Solutions:
-
Suboptimal Ionization: this compound has been successfully analyzed using electrospray ionization (ESI) in both positive and negative ion modes. If you are experiencing low signal intensity, it is recommended to optimize the ionization source parameters.
-
Recommendation: Experiment with both positive and negative ESI modes to determine which provides a better response for your specific instrument and mobile phase conditions. A study by Clark et al. (2017) utilized a negative ion mode for their analysis.[4]
-
-
Improper Sample Preparation: Inadequate extraction of this compound from the biological matrix can lead to low recovery and poor signal.
-
Matrix Effects (Ion Suppression): Co-eluting endogenous components from the biological matrix can suppress the ionization of this compound, leading to a significant drop in signal intensity.[11][12][13][14]
-
Recommendation: To diagnose ion suppression, a post-column infusion experiment can be performed. To mitigate matrix effects, consider the following:
-
Improved Chromatographic Separation: Modify the LC gradient to separate this compound from the ion-suppressing regions.
-
Alternative Sample Preparation: Employ a more rigorous sample clean-up method, such as solid-phase extraction (SPE), to remove interfering matrix components.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as [¹³C₃ ¹⁵N]-GSK-2881078, will co-elute with the analyte and experience the same degree of ion suppression, thus providing a more accurate quantification.[4]
-
-
Issue 2: Inconsistent Retention Time
Possible Causes and Solutions:
-
Column Equilibration: Insufficient column equilibration between injections can lead to retention time shifts.
-
Recommendation: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.
-
-
Changes in Mobile Phase Composition: Inaccurate mobile phase preparation or evaporation of the organic solvent can alter the retention time.
-
Recommendation: Prepare fresh mobile phase daily and keep the solvent bottles capped to prevent evaporation.
-
-
Column Degradation: Over time, the stationary phase of the LC column can degrade, leading to changes in retention.
-
Recommendation: Use a guard column to protect the analytical column and replace the column when a significant loss of performance is observed.
-
Issue 3: High Background Noise or Interfering Peaks
Possible Causes and Solutions:
-
Contamination: Contamination from solvents, glassware, or the LC-MS system itself can introduce background noise and interfering peaks.
-
Recommendation: Use high-purity solvents and thoroughly clean all glassware. Regularly flush the LC system and mass spectrometer to remove any accumulated contaminants.
-
-
Isobaric Interference from Metabolites: Metabolites of this compound, particularly hydroxylated forms, may have the same nominal mass as other endogenous or exogenous compounds.
-
Recommendation: Ensure that the chromatographic method has sufficient resolution to separate this compound and its key metabolites from any potential isobaric interferences. High-resolution mass spectrometry can also be used to differentiate between compounds with the same nominal mass but different elemental compositions.[9]
-
Experimental Protocols
Sample Preparation: Protein Precipitation for Plasma Samples
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard ([¹³C₃ ¹⁵N]-GSK-2881078).
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge the sample at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Parameters
The following table summarizes typical LC-MS/MS parameters for the analysis of this compound, based on published literature.[4]
| Parameter | Setting |
| Liquid Chromatography | |
| Column | Waters HSS T3 (1.8 µm), 50 x 2.1 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 40% to 85% B over 3 minutes |
| Flow Rate | 0.7 mL/min |
| Injection Volume | 10 µL |
| Mass Spectrometry | |
| Instrument | Sciex API-5000 Triple Quadrupole |
| Ionization Source | TurboIonSpray (ESI) |
| Polarity | Negative Ion Mode |
| MRM Transitions | See Table in FAQs |
Visualizations
Caption: Simplified signaling pathway of this compound.
Caption: A logical workflow for troubleshooting poor signal intensity.
References
- 1. GSK2881078 - Wikipedia [en.wikipedia.org]
- 2. This compound | Androgen Receptor | TargetMol [targetmol.com]
- 3. GSK2881078 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Safety, pharmacokinetics and pharmacological effects of the selective androgen receptor modulator, GSK2881078, in healthy men and postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]
- 5. impactfactor.org [impactfactor.org]
- 6. lcms.cz [lcms.cz]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. eijppr.com [eijppr.com]
- 14. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Validation & Comparative
A Comparative In Vitro Analysis of the Anabolic Effects of GSK-2881078 and Testosterone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro anabolic effects of the selective androgen receptor modulator (SARM) GSK-2881078 and the endogenous androgen, testosterone. The information presented herein is intended to support research and development efforts in the field of muscle biology and therapeutics.
Introduction
Testosterone is a well-established regulator of muscle mass, exerting its anabolic effects primarily through the androgen receptor (AR). However, its clinical use is often limited by undesirable androgenic side effects. This compound is a non-steroidal SARM that has been investigated for its potential to selectively target the AR in muscle tissue, thereby promoting anabolic effects with a reduced risk of androgenic side effects. This guide summarizes the available in vitro data to facilitate a direct comparison of their mechanisms and efficacy at a cellular level.
Quantitative Data Summary
Direct comparative in vitro studies on the anabolic effects of this compound and testosterone in muscle cells are limited in the public domain. However, data on their androgenic potential and receptor activation have been reported.
| Compound | Assay Type | Cell Line | Parameter | Value | Reference |
| This compound | Yeast Androgen Screen | Yeast | EC50 | 4.44 x 10⁻⁶ M | [1][2] |
| Reporter Gene Assay | PC3(AR)₂ (Prostate Carcinoma) | EC50 | 3.99 x 10⁻⁹ M | [1][2] | |
| Testosterone | Reporter Gene Assay | C2C12 Myotubes | mTOR Phosphorylation | Induced at 5 nM | [3] |
| Reporter Gene Assay | C2C12 Myotubes | Akt Activation | Requires higher concentrations than mTOR activation | [3] |
Signaling Pathways
Both testosterone and this compound exert their anabolic effects through the activation of the androgen receptor, which in turn modulates downstream signaling pathways critical for muscle protein synthesis and hypertrophy.
Testosterone Anabolic Signaling Pathway
Testosterone's binding to the androgen receptor in muscle cells initiates a signaling cascade that prominently involves the Akt/mTORC1 pathway. This pathway is a central regulator of protein synthesis.[3][4]
This compound Proposed Anabolic Signaling Pathway
As a SARM, this compound is designed to selectively activate the androgen receptor in a tissue-specific manner. While detailed in vitro studies in muscle cells are not as extensively published as for testosterone, it is hypothesized to activate similar downstream anabolic pathways.
Experimental Protocols
The following are summaries of methodologies for key experiments cited in the comparison of this compound and testosterone.
Androgen Receptor Competitive Binding Assay
This assay is used to determine the binding affinity of a compound to the androgen receptor.
Objective: To quantify the ability of a test compound to displace a radiolabeled ligand from the androgen receptor.
General Protocol:
-
Preparation of Receptor Source: A rat recombinant fusion protein containing the ligand-binding domain of the androgen receptor is often used.[5]
-
Incubation: The receptor preparation is incubated with a constant concentration of a radiolabeled androgen (e.g., [³H]-dihydrotestosterone) and varying concentrations of the test compound (e.g., this compound or testosterone).
-
Separation of Bound and Unbound Ligand: The bound and free radioligand are separated. This can be achieved using methods like scintillation proximity assay (SPA) or by precipitation of the receptor-ligand complex.
-
Quantification: The amount of bound radioligand is quantified using a scintillation counter.
-
Data Analysis: The data is used to calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
In Vitro Muscle Protein Synthesis Assay
This assay measures the rate of new protein synthesis in cultured muscle cells.
Objective: To determine the effect of a compound on the rate of incorporation of labeled amino acids into total muscle cell protein.
General Protocol:
-
Cell Culture: C2C12 myoblasts are cultured and differentiated into myotubes.
-
Treatment: Myotubes are treated with the test compound (e.g., this compound or testosterone) for a specified period.
-
Labeling: A labeled amino acid (e.g., [³H]-leucine or a puromycin-based method like SUnSET) is added to the culture medium.
-
Harvesting and Lysis: Cells are harvested, and total protein is extracted.
-
Quantification: The amount of incorporated labeled amino acid is measured. For radiolabeled amino acids, this is done by scintillation counting of the protein precipitate. For puromycin-based methods, it is quantified by western blotting.
-
Data Analysis: The rate of protein synthesis is calculated and compared between treated and control groups.
Conclusion
The available in vitro data indicates that this compound is a potent activator of the androgen receptor. While direct comparative studies on its anabolic effects in muscle cells versus testosterone are not extensively documented in publicly available literature, its mechanism of action as a SARM suggests it likely stimulates muscle protein synthesis through similar downstream pathways, such as the Akt/mTORC1 cascade. Further in vitro research directly comparing the anabolic potency and signaling of this compound and testosterone in skeletal muscle cell lines is warranted to fully elucidate their comparative efficacy at a cellular level.
References
- 1. Comparison of the three SARMs RAD-140, GLPG0492 and this compound in two different in vitro bioassays, and in an in silico androgen receptor binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the three SARMs RAD-140, GLPG0492 and this compound in two different in vitro bioassays, and in an in silico androgen receptor binding assay. | Sigma-Aldrich [merckmillipore.com]
- 3. Testosterone regulation of Akt/mTORC1/FoxO3a Signaling in Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Assessment of a recombinant androgen receptor binding assay: initial steps towards validation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of GSK-2881078 and LGD-4033
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two selective androgen receptor modulators (SARMs), GSK-2881078 and LGD-4033. The information presented is collated from publicly available preclinical and clinical trial data to assist researchers in evaluating these compounds for further investigation.
Introduction to this compound and LGD-4033
This compound and LGD-4033 are nonsteroidal, orally bioavailable SARMs designed to selectively target androgen receptors in tissues like muscle and bone. The primary goal of these compounds is to elicit the anabolic benefits of androgens, such as increased muscle mass and strength, while minimizing the androgenic side effects on tissues like the prostate and skin.[1] Both compounds have been investigated for their potential to treat muscle wasting conditions associated with aging, chronic illnesses, and other medical conditions.[2][3]
Mechanism of Action: Selective Androgen Receptor Modulation
Both this compound and LGD-4033 function by binding to the androgen receptor (AR), a ligand-activated transcription factor. Upon binding, the SARM-AR complex translocates to the nucleus and modulates the transcription of target genes. The tissue selectivity of SARMs is attributed to their unique interaction with the AR, leading to the recruitment of tissue-specific co-regulators. This differential gene regulation is what theoretically allows for anabolic effects in muscle and bone with reduced activity in reproductive tissues.
References
A Comparative Guide to the Tissue Selectivity of GSK-2881078
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the tissue selectivity of the selective androgen receptor modulator (SARM) GSK-2881078 with other alternative SARMs. The information is supported by experimental data from in vitro and in vivo assays to assist researchers in evaluating its performance and potential applications.
Introduction to this compound
This compound is a nonsteroidal, orally active SARM developed for conditions associated with muscle weakness and wasting.[1] Like other SARMs, it is designed to exert anabolic effects on muscle and bone while minimizing androgenic side effects in tissues such as the prostate.[2] Its mechanism of action involves binding to the androgen receptor (AR) and modulating its function in a tissue-selective manner.[1][3]
In Vitro Assessment of Androgenic Activity
The androgenic potential of this compound has been compared with other SARMs, namely RAD-140 and GLPG0492, using two distinct in vitro bioassays: a yeast androgen screen and a reporter gene assay in human prostate carcinoma cells (PC3(AR)2).[4][5][6]
Table 1: In Vitro Androgenic Activity of Selected SARMs [4][5][6]
| Compound | Yeast Androgen Screen (EC50 in M) | PC3(AR)2 Reporter Gene Assay (EC50 in M) |
| This compound | 4.44 x 10⁻⁶ | 3.99 x 10⁻⁹ |
| RAD-140 | > 1.00 x 10⁻⁵ | 2.47 x 10⁻⁹ |
| GLPG0492 | 1.03 x 10⁻⁶ | 1.19 x 10⁻⁸ |
EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug at which it induces a response halfway between the baseline and maximum response.
These results indicate that in a mammalian cell-based assay, this compound demonstrates potent activation of the androgen receptor, comparable to other potent SARMs like RAD-140.[4][5][6]
In Vivo Assessment of Tissue Selectivity: The Hershberger Assay
The gold standard for assessing the tissue selectivity of SARMs is the Hershberger assay, which evaluates the anabolic (muscle-building) versus androgenic (effects on reproductive tissues) properties of a compound in castrated rodents.
While direct head-to-head comparative studies of this compound with other SARMs in the Hershberger assay are not publicly available, preclinical data for this compound has been cited.[1][7]
Table 2: In Vivo Tissue Selectivity of this compound and Comparator SARMs
| Compound | Anabolic Effect (Levator Ani Muscle) | Androgenic Effect (Ventral Prostate) | Anabolic-to-Androgenic Ratio | Source |
| This compound | At 0.3 mg/kg/day, restored muscle weight to that of sham-operated rats.[1][7] | Minor increase in prostate weight compared to vehicle-treated castrated rats.[1][7] | Not explicitly calculated, but demonstrates significant separation of anabolic and androgenic effects. | [1][7] (unpublished data) |
| RAD-140 | Not specified in direct comparison. | Not specified in direct comparison. | 90:1 | [8][9] |
| GLPG0492 | 50% activity at 0.75 mg/kg/day.[4] | 30% activity at the highest tested dose.[4] | Not explicitly calculated, but shows greater anabolic than androgenic activity. | [4] |
Note: The data in Table 2 is collated from different sources and should not be interpreted as a direct head-to-head comparison. The anabolic-to-androgenic ratio is a key indicator of a SARM's tissue selectivity. A higher ratio signifies a more favorable profile with stronger muscle-building effects and weaker androgenic side effects.
Signaling Pathway and Experimental Workflows
Androgen Receptor Signaling Pathway with SARM Activation
The tissue-selective effects of SARMs are believed to stem from the unique conformation the androgen receptor adopts upon ligand binding. This specific conformation leads to the differential recruitment of coactivator and corepressor proteins, which in turn modulates gene expression in a tissue-specific manner. In tissues like muscle, the SARM-AR complex preferentially recruits coactivators, leading to anabolic effects. Conversely, in tissues like the prostate, the complex may recruit corepressors or a different set of coactivators, resulting in reduced androgenic activity compared to testosterone.
Caption: SARM-mediated androgen receptor signaling pathway.
Experimental Workflow: Hershberger Assay
The Hershberger assay is a standardized in vivo method to assess the androgenic and anabolic activity of a substance.
Caption: Standardized workflow for the Hershberger bioassay.
Experimental Protocols
Yeast Androgen Screen (YAS)
Principle: This assay utilizes genetically modified yeast (e.g., Saccharomyces cerevisiae) that contains the human androgen receptor gene and a reporter gene (e.g., lacZ, encoding β-galactosidase). When an androgenic compound binds to the AR, it triggers the expression of the reporter gene, leading to a measurable color change.
Methodology:
-
Yeast Culture: A single colony of the recombinant yeast is used to inoculate a selective growth medium and grown overnight.
-
Assay Plate Preparation: The test compounds (this compound and alternatives) are serially diluted in a 96-well microtiter plate.
-
Yeast Inoculation: The overnight yeast culture is diluted and added to the wells containing the test compounds.
-
Incubation: The plate is incubated for a specified period (e.g., 18-48 hours) at 30°C.
-
Reporter Gene Assay: A substrate for the reporter enzyme (e.g., CPRG for β-galactosidase) is added to the wells.
-
Measurement: The color change is measured spectrophotometrically, and the EC50 value is calculated from the dose-response curve.
PC3(AR)2 Reporter Gene Assay
Principle: This assay uses a human prostate cancer cell line (PC3) that has been stably transfected with the human androgen receptor (AR) and a reporter gene construct. The reporter gene (e.g., luciferase) is under the control of an androgen-responsive promoter. Binding of an androgenic compound to the AR activates the promoter and drives the expression of the reporter gene, which can be quantified.
Methodology:
-
Cell Culture: PC3(AR)2 cells are maintained in appropriate cell culture medium.
-
Cell Seeding: Cells are seeded into 96-well plates and allowed to attach overnight.
-
Compound Treatment: The cell medium is replaced with a medium containing serial dilutions of the test compounds (this compound and alternatives).
-
Incubation: The cells are incubated with the compounds for a specified period (e.g., 24 hours).
-
Cell Lysis and Luciferase Assay: The cells are lysed, and a luciferase substrate is added.
-
Measurement: The luminescence is measured using a luminometer, and the EC50 value is determined from the dose-response curve.
Hershberger Bioassay (based on OECD Test Guideline 441)
Principle: This in vivo assay measures the anabolic and androgenic activity of a test substance in castrated male rats. The weight changes in specific androgen-responsive tissues are used as endpoints.
Methodology:
-
Animal Model: Immature, castrated male rats are used. A post-castration period of at least 7 days is allowed for the regression of androgen-dependent tissues.
-
Dosing: The animals are divided into groups and treated daily for 10 consecutive days with the test substance (e.g., this compound), a reference androgen (e.g., testosterone propionate), and a vehicle control. Administration is typically via oral gavage or subcutaneous injection.
-
Necropsy and Tissue Collection: Approximately 24 hours after the final dose, the animals are euthanized. The following tissues are carefully dissected and weighed:
-
Anabolic: Levator ani muscle
-
Androgenic: Ventral prostate, seminal vesicles, glans penis, and Cowper's glands.
-
-
Data Analysis: The weights of the tissues from the treated groups are compared to the vehicle control group. A statistically significant increase in the weight of the levator ani muscle indicates anabolic activity, while a significant increase in the weight of the prostate and/or seminal vesicles indicates androgenic activity. The anabolic-to-androgenic ratio can be calculated to quantify tissue selectivity.
Conclusion
This compound demonstrates potent in vitro activity on the androgen receptor, comparable to other potent SARMs. Preclinical in vivo data, although not from a direct comparative study, suggests a favorable tissue selectivity profile with significant anabolic effects on muscle and minimal androgenic effects on the prostate. The provided experimental protocols and diagrams offer a framework for the validation and comparison of this compound's tissue selectivity against other androgens and SARMs. Further head-to-head in vivo studies would be beneficial for a more definitive comparative assessment.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Selective androgen receptor modulator - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of the three SARMs RAD-140, GLPG0492 and this compound in two different in vitro bioassays, and in an in silico androgen receptor binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the three SARMs RAD-140, GLPG0492 and this compound in two different in vitro bioassays, and in an in silico androgen receptor binding assay. | Sigma-Aldrich [merckmillipore.com]
- 7. Safety, pharmacokinetics and pharmacological effects of the selective androgen receptor modulator, GSK2881078, in healthy men and postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]
- 8. predatornutrition.com [predatornutrition.com]
- 9. lupinepublishers.com [lupinepublishers.com]
Unveiling the Selectivity of GSK-2881078: A Comparative Guide to Steroid Receptor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
GSK-2881078, a nonsteroidal selective androgen receptor modulator (SARM), has demonstrated promise in clinical development for conditions such as muscle wasting. A key attribute of any SARM is its ability to preferentially interact with the androgen receptor (AR) while minimizing off-target effects on other steroid receptors, which can lead to undesirable side effects. This guide provides a comparative analysis of the cross-reactivity of this compound with other key steroid hormone receptors, supported by available data and detailed experimental methodologies.
Quantitative Comparison of Receptor Activation
While comprehensive, publicly available data on the binding affinities (Ki or IC50 values) of this compound for the glucocorticoid receptor (GR), mineralocorticoid receptor (MR), and progesterone receptor (PR) remains within unpublished industry studies, the available information consistently points to a high degree of selectivity for the androgen receptor. Preclinical data, though not fully published, indicate that this compound exhibits over 100-fold selectivity for the androgen receptor over other steroid receptors[1][2][3].
The potency of this compound in activating the androgen receptor has been quantified through in vitro functional assays. In a reporter gene assay using human prostate carcinoma cells (PC3(AR)2), this compound induced AR-mediated transcriptional activation with a half-maximal effective concentration (EC50) of 3.99 nM[4][5][6]. This potent, specific activity at the androgen receptor underscores its classification as a SARM.
| Receptor | Ligand | Parameter | Value | Fold Selectivity vs. AR | Data Source |
| Androgen Receptor (AR) | This compound | EC50 | 3.99 nM | - | Published[4][5][6] |
| Glucocorticoid Receptor (GR) | This compound | Ki or IC50 | >100-fold higher than AR | >100x | Unpublished[1][2][3] |
| Mineralocorticoid Receptor (MR) | This compound | Ki or IC50 | >100-fold higher than AR | >100x | Unpublished[1][2][3] |
| Progesterone Receptor (PR) | This compound | Ki or IC50 | >100-fold higher than AR | >100x | Unpublished[1][2][3] |
Table 1: Comparative Receptor Activity of this compound. The table highlights the potent activation of the androgen receptor by this compound. While specific binding affinity values for other steroid receptors are from unpublished data, the selectivity for the androgen receptor is reported to be greater than 100-fold.
Experimental Protocols
The determination of steroid receptor selectivity and cross-reactivity involves a combination of in vitro and in vivo assays. The following are detailed methodologies representative of those likely employed in the characterization of this compound.
In Vitro Radioligand Binding Assay
This assay is the gold standard for determining the binding affinity of a compound to a specific receptor.
Objective: To determine the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant for the inhibitor (Ki) of a test compound (e.g., this compound) for a specific steroid receptor (AR, GR, MR, or PR).
Materials:
-
Recombinant human steroid receptors (AR, GR, MR, PR)
-
Radiolabeled ligand specific for each receptor (e.g., [3H]-dihydrotestosterone for AR, [3H]-dexamethasone for GR, [3H]-aldosterone for MR, [3H]-progesterone for PR)
-
Test compound (this compound) at various concentrations
-
Assay buffer
-
Glass fiber filters
-
Scintillation fluid and counter
Protocol:
-
Incubation: A constant concentration of the specific radiolabeled ligand and the recombinant receptor are incubated with varying concentrations of the unlabeled test compound (this compound).
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters. The filters trap the larger receptor-ligand complexes.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A sigmoidal dose-response curve is generated, from which the IC50 value is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
In Vivo Hershberger Assay
This in vivo assay is used to assess the androgenic and anti-androgenic effects of a compound in a rodent model.
Objective: To evaluate the ability of a test compound to stimulate the growth of androgen-dependent tissues in castrated male rats.
Materials:
-
Immature, castrated male rats
-
Test compound (this compound)
-
Vehicle control
-
Positive control (e.g., testosterone propionate)
-
Analytical balance
Protocol:
-
Animal Model: Immature male rats are castrated to remove the endogenous source of androgens.
-
Dosing: After a recovery period, the animals are treated daily with the test compound (this compound) at various doses, a vehicle control, or a positive control for a specified period (typically 7-10 days).
-
Necropsy: At the end of the treatment period, the animals are euthanized, and key androgen-dependent tissues are carefully dissected and weighed. These tissues include the ventral prostate, seminal vesicles, and levator ani muscle.
-
Data Analysis: The weights of the androgen-dependent tissues from the test compound-treated groups are compared to those of the vehicle control and positive control groups. A statistically significant increase in tissue weight indicates an androgenic effect. The ratio of the anabolic effect (levator ani muscle weight) to the androgenic effect (ventral prostate and seminal vesicle weights) provides an indication of the compound's tissue selectivity.
Visualizing Signaling and Experimental Workflows
To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Classical steroid hormone signaling pathway.
Caption: Workflow for assessing SARM selectivity.
Conclusion
The available evidence strongly suggests that this compound is a highly selective androgen receptor modulator. Its potent activity at the androgen receptor, coupled with a reported high selectivity of over 100-fold against other key steroid receptors, positions it as a promising therapeutic agent with a potentially favorable safety profile regarding off-target hormonal effects. The combination of in vitro binding assays and in vivo functional assessments, such as the Hershberger assay, provides a robust framework for characterizing the selectivity of SARMs like this compound. Further publication of direct comparative binding data will be invaluable to the research community for a more complete quantitative understanding.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Safety, pharmacokinetics and pharmacological effects of the selective androgen receptor modulator, GSK2881078, in healthy men and postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of the three SARMs RAD-140, GLPG0492 and this compound in two different in vitro bioassays, and in an in silico androgen receptor binding assay. | Sigma-Aldrich [merckmillipore.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
A Comparative In Vitro Analysis of GSK-2881078 and RAD-140: Potency, Selectivity, and Mechanism of Action
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of two prominent nonsteroidal selective androgen receptor modulators (SARMs), GSK-2881078 and RAD-140. This analysis, supported by experimental data, delves into their binding affinities, functional potencies, and underlying mechanisms of action at the molecular level.
This compound and RAD-140 are investigational SARMs designed to elicit the therapeutic benefits of androgens in target tissues, such as muscle and bone, while minimizing the androgenic side effects in tissues like the prostate.[1][2] Their tissue-selective activity makes them promising candidates for a range of conditions, including muscle wasting diseases.[3][4] This guide synthesizes available in vitro data to offer a direct comparison of their performance in key experimental assays.
Quantitative Comparison of In Vitro Activity
The following table summarizes the key quantitative data for this compound and RAD-140 from in vitro studies, providing a clear comparison of their potency and binding affinity.
| Parameter | This compound | RAD-140 | Testosterone | Dihydrotestosterone (DHT) |
| Androgen Receptor Binding Affinity (Ki) | Not explicitly found | 7 nM[5] | 29 nM[5] | 10 nM[5] |
| Functional Agonist Activity (EC50) | 3.99 nM (in PC3(AR)2 cells)[1][3] | 0.1 nM (in C2C12 cells)[5] | Not directly compared | 0.05 nM (in C2C12 cells)[5] |
| Functional Agonist Activity (EC50) | 4.44 µM (in yeast androgen screen)[1] | Not directly compared | Not directly compared | Not directly compared |
Mechanism of Action: Androgen Receptor Signaling Pathway
Both this compound and RAD-140 exert their effects by binding to the androgen receptor (AR), a member of the nuclear receptor superfamily that functions as a ligand-activated transcription factor.[5][6] Upon binding, the SARM-AR complex translocates to the nucleus, where it binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes. This binding initiates the recruitment of co-activator or co-repressor proteins, leading to the modulation of gene transcription.[6] This process ultimately results in the desired anabolic effects in muscle and bone tissue.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the protocols for key in vitro assays used to characterize this compound and RAD-140.
Androgen Receptor Binding Assay
This assay determines the affinity of a compound for the androgen receptor. A common method is a competitive binding assay using a radiolabeled androgen.
Methodology:
-
Preparation of Androgen Receptor: A source of androgen receptors, such as cytosol prepared from the ventral prostate of rats, is isolated.
-
Competitive Binding: A constant concentration of a radiolabeled androgen (e.g., [3H]-R1881) is incubated with the androgen receptor preparation in the presence of varying concentrations of the test compound (this compound or RAD-140).
-
Separation: After incubation, the bound and free radioligand are separated. This can be achieved by methods such as hydroxylapatite (HAP) slurry which binds the receptor-ligand complex.
-
Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that displaces 50% of the radioligand) is determined. The Ki (inhibition constant) is then calculated from the IC50 value, providing a measure of the binding affinity.
Reporter Gene Assay
This functional assay measures the ability of a compound to activate the androgen receptor and induce the transcription of a reporter gene.
Methodology:
-
Cell Culture and Transfection: A suitable cell line that expresses the androgen receptor, such as the human prostate cancer cell line PC3 stably transfected with the human AR (PC3(AR)2), is used.[1] These cells are transfected with a reporter plasmid containing a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter containing AREs.
-
Compound Treatment: The transfected cells are then treated with various concentrations of the test compound (this compound or RAD-140).
-
Cell Lysis and Reporter Assay: After an incubation period, the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured. The amount of light produced is proportional to the level of AR-mediated gene transcription.
-
Data Analysis: A dose-response curve is generated by plotting the reporter activity against the concentration of the test compound. The EC50 value, which is the concentration of the compound that produces 50% of the maximal response, is calculated from this curve and serves as a measure of the compound's functional potency.[1]
Conclusion
Both this compound and RAD-140 demonstrate potent in vitro activity as selective androgen receptor modulators. RAD-140 exhibits a high binding affinity for the androgen receptor, with a Ki value of 7 nM.[5] this compound shows potent functional activity in a reporter gene assay with an EC50 of 3.99 nM in PC3(AR)2 cells.[1][3] In a different functional assay measuring osteoblast differentiation, RAD-140 demonstrated an EC50 of 0.1 nM.[5] The provided experimental protocols offer a framework for the standardized evaluation of these and similar compounds. The distinct profiles of these SARMs highlight the ongoing efforts to develop tissue-selective androgenic agents with optimized therapeutic windows. Further comparative studies are warranted to fully elucidate their differential effects and potential clinical applications.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 3. researchgate.net [researchgate.net]
- 4. GSK2881078 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Head-to-Head Comparison of SARMs in Preclinical Models of Muscle Atrophy
For Researchers, Scientists, and Drug Development Professionals
Selective Androgen Receptor Modulators (SARMs) have emerged as a promising class of investigational compounds for combating muscle atrophy, a debilitating condition associated with various diseases and aging. Their therapeutic potential lies in their ability to selectively target androgen receptors in muscle and bone, thereby eliciting anabolic effects while potentially minimizing the androgenic side effects associated with traditional anabolic steroids. This guide provides an objective head-to-head comparison of the preclinical efficacy of four popular SARMs—Ostarine (MK-2866), Ligandrol (LGD-4033), RAD-140 (Testolone), and S-23—in established rodent models of muscle atrophy. The data presented is compiled from various studies to facilitate a comparative understanding of their anabolic and androgenic potential.
Quantitative Comparison of SARM Efficacy
The following tables summarize the quantitative data from preclinical studies investigating the effects of Ostarine, Ligandrol, RAD-140, and S-23 on muscle mass and androgen-sensitive tissues. It is crucial to note that the data for Ostarine and Ligandrol were generated in an ovariectomized (OVX) female rat model, a surrogate for postmenopausal muscle wasting, while the data for RAD-140 and S-23 were obtained from orchidectomized (ORX) male rat models, which simulate androgen deprivation. These differences in experimental models should be considered when making direct comparisons.
Ostarine (MK-2866) vs. Ligandrol (LGD-4033) in Ovariectomized Rats
This study aimed to evaluate the effects of Ostarine and Ligandrol on muscle tissue in a model of postmenopausal muscle atrophy.[1]
| Treatment Group | Dose (mg/kg/day) | Gastrocnemius Muscle Weight (g) | Soleus Muscle Weight (g) | Uterus Weight (g) |
| Non-OVX Control | - | 1.63 ± 0.13 | 0.16 ± 0.02 | 0.61 ± 0.17 |
| OVX Control | - | 1.57 ± 0.11 | 0.15 ± 0.02 | 0.12 ± 0.03 |
| Ostarine | 0.04 | 1.61 ± 0.12 | 0.15 ± 0.02 | 0.13 ± 0.03 |
| Ostarine | 0.4 | 1.65 ± 0.14 | 0.16 ± 0.02 | 0.25 ± 0.06 |
| Ostarine | 4 | 1.73 ± 0.15 | 0.17 ± 0.02 | 0.59 ± 0.11 |
| Ligandrol | 0.04 | 1.64 ± 0.10 | 0.15 ± 0.01 | 0.13 ± 0.02 |
| Ligandrol | 0.4 | 1.70 ± 0.13 | 0.16 ± 0.01 | 0.18 ± 0.04 |
| Ligandrol | 4 | 1.82 ± 0.14 | 0.17 ± 0.02 | 0.43 ± 0.04 |
Data presented as mean ± standard deviation.
RAD-140 (Testolone) vs. S-23 in Orchidectomized Rats
These studies utilized the Hershberger assay in castrated male rats to assess the anabolic and androgenic activities of RAD-140 and S-23.
RAD-140 in Orchidectomized Rats [2]
| Treatment Group | Dose (mg/kg/day) | Levator Ani Muscle Weight (% of Intact Control) | Ventral Prostate Weight (% of Intact Control) | Seminal Vesicle Weight (% of Intact Control) |
| Castrated Control | - | ~35% | ~5% | ~6% |
| RAD-140 | 0.03 | ~50% | ~10% | ~10% |
| RAD-140 | 0.1 | ~80% | ~15% | ~15% |
| RAD-140 | 0.3 | ~100% | ~20% | ~20% |
| RAD-140 | 1 | >100% | ~40% | ~35% |
| Testosterone Propionate | 1 | >100% | >100% | >100% |
Values are estimated from graphical data.
S-23 in Orchidectomized Rats [3][4]
| Treatment Group | Dose (mg/day) | Levator Ani Muscle Weight (% of Intact Control) | Ventral Prostate Weight (% of Intact Control) | Seminal Vesicle Weight (% of Intact Control) |
| Castrated Control | - | 35% | 5.7% | 6.5% |
| S-23 | 0.01 | ~45% | ~10% | ~10% |
| S-23 | 0.05 | ~70% | ~20% | ~20% |
| S-23 | 0.1 | ~100% | ~25% | ~28% |
| S-23 | 0.5 | >100% | ~70% | ~80% |
| S-23 | 1 | >100% | ~100% | ~100% |
Values are derived from the source.[3][4]
Experimental Protocols
Ovariectomized (OVX) Rat Model (Ostarine and Ligandrol)
-
Animal Model: Three-month-old female Sprague-Dawley rats were used. One group remained intact (Non-OVX), while the others were ovariectomized (OVX) to induce a state of estrogen deficiency, a model for postmenopausal muscle changes.[1]
-
Acclimation and Treatment: Following a post-OVX period of 8-9 weeks to allow for the development of muscle atrophy, the rats were divided into treatment groups.[1] Ostarine or Ligandrol was administered orally once daily for 5 weeks at doses of 0.04, 0.4, or 4 mg/kg body weight.[1] A control OVX group received the vehicle.
-
Tissue Collection and Analysis: At the end of the treatment period, the gastrocnemius, soleus, and uterus were excised and weighed.[1]
Orchidectomized (ORX) Rat Model / Hershberger Assay (RAD-140 and S-23)
-
Animal Model: Immature, peripubertal male rats were orchidectomized (castrated) to eliminate endogenous androgen production. This model is highly sensitive to exogenous androgens and SARMs.[2]
-
Treatment Administration: Treatment with the respective SARM (RAD-140 or S-23) or a vehicle was initiated shortly after castration and continued for a specified period (e.g., 14 days for S-23, 11 days for RAD-140).[2][3] Administration was typically via daily subcutaneous injection or oral gavage.[2][3]
Signaling Pathways and Experimental Workflow
General SARM Signaling Pathway in Skeletal Muscle
SARMs exert their anabolic effects primarily through the activation of the androgen receptor (AR) in skeletal muscle. Upon binding, the SARM-AR complex translocates to the nucleus and modulates the transcription of target genes involved in muscle protein synthesis and hypertrophy. This signaling cascade often involves the activation of downstream pathways, such as the Akt/mTOR pathway, which is a central regulator of muscle growth.
References
Unveiling the Anabolic to Androgenic Profile of GSK-2881078: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the selective androgen receptor modulator (SARM) GSK-2881078 with other notable SARMs, focusing on their anabolic to androgenic ratios. The information is supported by available preclinical data and detailed experimental methodologies.
This compound is a non-steroidal SARM that has been investigated for its potential to treat muscle wasting conditions.[1][2] Like other SARMs, it is designed to selectively bind to androgen receptors in anabolic tissues, such as muscle and bone, with less activity in androgenic tissues like the prostate.[3] This selectivity is a key differentiator from traditional anabolic androgenic steroids (AAS).
Comparative Anabolic to Androgenic Ratios of SARMs
The anabolic to androgenic ratio is a critical measure of a SARM's tissue selectivity. A higher ratio indicates greater anabolic potency with reduced androgenic side effects. While a precise numerical anabolic to androgenic ratio for this compound is not publicly available in the reviewed literature, preclinical studies provide qualitative insights into its selectivity.
One study in orchiectomized rodents demonstrated that this compound effectively restored the size of the levator ani muscle, a key indicator of anabolic activity, without causing a significant increase in prostate weight, which is a marker for androgenic effects.[1] This suggests a favorable dissociation between anabolic and androgenic activities.
For comparison, quantitative data for other well-researched SARMs are presented below. It is important to note that the anabolic to androgenic ratios for these compounds are often derived from preclinical animal models and can vary between different sources.
| Compound | Anabolic to Androgenic Ratio | Key Findings from Preclinical Studies |
| This compound | Not Quantitatively Reported | Showed a clear separation of anabolic and androgenic effects in rodent models, restoring muscle mass with minimal impact on prostate size.[1] |
| Testosterone | 1:1 | The reference compound, exhibiting equal anabolic and androgenic activity. |
| RAD140 (Testolone) | ~90:1 | Demonstrates potent anabolic effects on muscle and bone with significantly lower androgenic impact on the prostate compared to testosterone. |
| LGD-4033 (Ligandrol) | >10:1 to >500:1 | Reported to have strong anabolic effects in muscle and bone. The wide range in the reported ratio may be due to different experimental conditions. |
| S-23 | Favorable, but not consistently quantified | Noted for its high binding affinity to the androgen receptor and a good ratio of anabolic to androgenic effects in animal studies. |
Experimental Protocols: The Hershberger Assay
The anabolic and androgenic properties of compounds like this compound are typically determined using the Hershberger assay. This standardized in vivo bioassay utilizes castrated male rats to assess the ability of a test substance to stimulate the growth of both anabolic (levator ani muscle) and androgenic (ventral prostate and seminal vesicles) tissues.
Key Steps of the Hershberger Assay:
-
Animal Model: Immature, peripubertal male rats are surgically castrated to remove the endogenous source of androgens. This makes the androgen-responsive tissues atrophic and highly sensitive to externally administered androgenic compounds.
-
Dosing Regimen: Following a post-castration recovery period, the animals are treated with the test compound (e.g., this compound) or a reference androgen (e.g., testosterone propionate) for a specified duration, typically 10 consecutive days. A vehicle control group receives the administration vehicle only.
-
Tissue Collection and Analysis: Approximately 24 hours after the final dose, the animals are euthanized. The key androgen-responsive tissues are carefully dissected and weighed. These include:
-
Anabolic Tissue: Levator ani muscle.
-
Androgenic Tissues: Ventral prostate and seminal vesicles.
-
-
Data Interpretation: The weights of the levator ani muscle (anabolic effect) and the prostate/seminal vesicles (androgenic effect) in the treated groups are compared to the vehicle control group. The anabolic to androgenic ratio is calculated by comparing the dose required to produce a half-maximal increase in the weight of the levator ani muscle to the dose required to produce a half-maximal increase in the weight of the prostate or seminal vesicles. A higher ratio signifies greater selectivity for anabolic tissues.
Visualizing Key Pathways and Workflows
To further elucidate the mechanisms and methodologies discussed, the following diagrams are provided.
References
- 1. Safety, pharmacokinetics and pharmacological effects of the selective androgen receptor modulator, GSK2881078, in healthy men and postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GSK2881078, a SARM, Produces Dose-Dependent Increases in Lean Mass in Healthy Older Men and Women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
Independent Validation of GSK-2881078 Clinical Trial Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the clinical trial data for GSK-2881078, a selective androgen receptor modulator (SARM), alongside other notable SARMs. The information presented is based on publicly available data from clinical trials, the majority of which were sponsored by the respective pharmaceutical companies. It is critical to note that, to date, there is a lack of independent, third-party validation of the primary clinical trial results for this compound. The data herein should be interpreted with this consideration.
Comparative Efficacy of SARMs in Increasing Lean Body Mass
Selective Androgen Receptor Modulators (SARMs) are a class of therapeutic compounds that have similar anabolic properties to anabolic steroids but with reduced androgenic (male characteristic-producing) properties. A primary endpoint in most SARM clinical trials is the change in lean body mass (LBM), a key indicator of muscle growth. The following table summarizes the reported efficacy of this compound in comparison to other well-documented SARMs.
| Compound | Clinical Trial Identifier | Patient Population | Dosage(s) | Treatment Duration | Mean Change in Lean Body Mass (vs. Placebo) | Citation(s) |
| This compound | NCT03359473 | Men and postmenopausal women with Chronic Obstructive Pulmonary Disease (COPD) | Men: 2mg/day; Women: 1mg/day | 13 weeks | Men: +2.1 kg; Women: +2.1 kg | [1] |
| This compound | Phase 1b | Healthy older men and postmenopausal women | Multiple dose escalation | Up to 56 days | Dose-dependent increases observed | [2] |
| Enobosarm (GTx-024) | Phase II | Healthy elderly men and postmenopausal women | 1mg/day, 3mg/day | 12 weeks | +0.7 kg (1mg), +1.3 kg (3mg) | [3][4] |
| LGD-4033 (Ligandrol) | Phase I | Healthy young men | 0.1mg/day, 0.3mg/day, 1.0mg/day | 21 days | Dose-dependent increases observed (e.g., +1.2 kg at 1.0mg) | [5][6] |
| RAD140 (Testolone) | Phase I | Postmenopausal women with ER+/HER2- breast cancer | 50mg, 100mg, 150mg/day | N/A (Safety/Tolerability focus) | Not a primary endpoint | [7] |
Comparative Safety Profile of SARMs
The safety and tolerability of SARMs are crucial for their potential therapeutic application. Common adverse events reported in clinical trials include effects on lipids and liver enzymes.
| Compound | Common Adverse Events Reported in Clinical Trials | Serious Adverse Events | Citation(s) |
| This compound | Transient elevations in alanine aminotransferase (ALT), reductions in HDL cholesterol. | No drug-related serious adverse events reported in cited trials. Two cases of rhabdomyolysis were noted in a systematic review. | [2][8] |
| Enobosarm (GTx-024) | Nausea, alopecia, anemia, vomiting (in cancer patients). Similar adverse event incidence to placebo in healthy elderly. | No difference in serious adverse events compared to placebo in cited trials. | [4][9] |
| LGD-4033 (Ligandrol) | Dose-dependent suppression of total testosterone, SHBG, and HDL cholesterol. Upper respiratory tract infections (not considered drug-related). | No drug-related serious adverse events reported in the cited trial. | [5] |
| RAD140 (Testolone) | Elevated AST, ALT, and total bilirubin; vomiting, dehydration, decreased appetite. | High rate of Grade 3/4 treatment-emergent adverse events, including elevated liver enzymes and hypophosphatemia. | [7][10][11] |
Experimental Protocols
Detailed methodologies are essential for the independent replication and validation of clinical trial findings. Below are summaries of the key experimental protocols used in the assessment of this compound and comparator SARMs, based on available publications.
Measurement of Lean Body Mass
-
Dual-Energy X-ray Absorptiometry (DXA): This was the primary method for assessing total lean body mass in the clinical trials for this compound and Enobosarm[2][3]. DXA is a well-established technique that uses two X-ray beams with different energy levels to differentiate between bone mineral, lean tissue, and fat tissue.
-
Magnetic Resonance Imaging (MRI): Cross-sectional thigh scans were used as a secondary measure in the this compound trials to assess muscle volume[2].
Assessment of Physical Function
-
Leg Strength: The this compound trial in COPD patients measured leg strength to assess functional improvement[1].
-
Stair Climb Power: This was a secondary endpoint in the Enobosarm Phase II trial to evaluate improvements in physical function[3][4].
Safety Assessments
-
Liver Function Tests: Blood levels of enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) were monitored to assess potential liver toxicity[2].
-
Lipid Panels: Levels of total cholesterol, HDL cholesterol, LDL cholesterol, and triglycerides were measured to evaluate the impact on cardiovascular health[5][6].
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general signaling pathway of SARMs and a typical workflow for a clinical trial evaluating these compounds.
Caption: General signaling pathway of Selective Androgen Receptor Modulators (SARMs).
Caption: A simplified workflow for a randomized, placebo-controlled clinical trial of a SARM.
References
- 1. researchgate.net [researchgate.net]
- 2. Automatic Quantification of Muscle Volumes in Magnetic Resonance Imaging Scans of the Lower Extremities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Psychometric properties of a standardized protocol of muscle strength assessment by hand-held dynamometry in healthy adults: a reliability study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Safety, Pharmacokinetics, and Effects of LGD-4033, a Novel Nonsteroidal Oral, Selective Androgen Receptor Modulator, in Healthy Young Men - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Standardized Measurement of Muscle Strength and Physical Performance for Sarcopenia: An Expert-Based Delphi Consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. moreplatesmoredates.com [moreplatesmoredates.com]
Safety Operating Guide
Navigating the Safe Disposal of GSK-2881078: A Procedural Guide
For researchers and drug development professionals, the proper handling and disposal of investigational compounds like GSK-2881078, a selective androgen receptor modulator (SARM), is a critical component of laboratory safety and regulatory compliance.[1][2][3] This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound, ensuring the protection of personnel and the environment.
The following procedures are based on general best practices for hazardous chemical waste disposal in a laboratory setting. It is imperative to consult the specific Safety Data Sheet (SDS) for this compound and your institution's Environmental Health & Safety (EHS) guidelines for detailed requirements.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, gloves, and a lab coat. All handling of solid this compound should be conducted in a well-ventilated area or a chemical fume hood to prevent inhalation of the powder.[4] In case of a spill, contain the source if safe to do so and clean the area with a method that controls dust generation, such as using a damp cloth.[5]
Step-by-Step Disposal Protocol for this compound
-
Waste Identification and Classification : this compound, as an investigational chemical compound, should be treated as a hazardous chemical waste. Do not dispose of it down the drain or in regular trash.[6] It should be segregated from other waste streams to prevent incompatible mixtures.[6]
-
Container Selection and Labeling :
-
Waste Accumulation :
-
Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[8]
-
Ensure the SAA is under the control of laboratory personnel.
-
Do not mix this compound waste with other incompatible waste streams. For instance, keep organic waste separate from inorganic waste.[7]
-
-
Full Container Handling :
-
Disposal of Contaminated Materials :
-
Any materials contaminated with this compound, such as pipette tips, gloves, and weighing papers, should also be disposed of as hazardous chemical waste in the same labeled container.
-
For "sharps" contaminated with this compound, use a puncture-proof container labeled with "SHARPS" and the chemical name.[8]
-
-
Decontamination of Empty Containers :
-
A container that held this compound is considered empty if all possible contents have been removed and no more than one inch of residue remains.[7]
-
Empty containers should be rinsed three times with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
-
After triple rinsing, deface the label on the empty container before discarding it in the appropriate recycling or trash receptacle.[7]
-
Quantitative Data for Hazardous Waste Management
The following table summarizes key quantitative parameters often used in the classification and management of hazardous chemical waste.
| Parameter | Guideline | Relevance |
| Ignitability | Flash point < 60°C (140°F) | Determines if a waste is an ignitable hazardous waste. |
| Corrosivity | pH ≤ 2 or pH ≥ 12.5 | Determines if a waste is a corrosive hazardous waste.[7][9] |
| Satellite Accumulation Area (SAA) Volume Limit | ≤ 55 gallons of hazardous waste or 1 quart of acutely toxic hazardous waste | Maximum allowable accumulation at the point of generation.[8] |
| Empty Container Residue | ≤ 1 inch of residue | Defines when a container is considered empty and can be triple-rinsed for disposal.[7] |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound and associated materials.
Caption: Disposal workflow for this compound from generation to EHS pickup.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | selective androgen receptor modulator (SARM) | CAS 1539314-06-1 | Buy GSK2881078 from Supplier InvivoChem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. cdn.pfizer.com [cdn.pfizer.com]
- 6. tnstate.edu [tnstate.edu]
- 7. Chemical Waste [k-state.edu]
- 8. Chemical Waste – EHS [ehs.mit.edu]
- 9. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
